Rucaparib (Tartrate)
説明
BenchChem offers high-quality Rucaparib (Tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rucaparib (Tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C23H24FN3O7 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
QDEYOHBAURMWHP-LREBCSMRSA-N |
異性体SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
Unlocking Synthetic Lethality: A Technical Whitepaper on PARP1 and PARP2 Inhibition by Rucaparib Tartrate
Executive Summary
Rucaparib (formerly known as AG-014699 or PF-01367338) is a highly potent, orally bioavailable small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family[1]. As a cornerstone of targeted oncology, rucaparib exploits the concept of synthetic lethality to selectively eradicate tumor cells harboring homologous recombination deficiencies (HRD), such as BRCA1 or BRCA2 mutations[2]. This whitepaper provides an in-depth technical analysis of rucaparib tartrate, detailing its sub-nanomolar IC50 values against PARP1 and PARP2, the mechanistic causality behind its cytotoxicity, and the self-validating experimental protocols required to accurately quantify its pharmacological profile.
The Mechanistic Rationale: PARP Inhibition and Synthetic Lethality
To understand the efficacy of rucaparib, one must first dissect the physiological role of PARP enzymes. PARP1, PARP2, and PARP3 are integral to the cellular DNA damage response (DDR)[3]. When a single-strand break (SSB) occurs, PARP1 and PARP2 act as primary sensors. Upon binding to the damaged DNA, these enzymes undergo an allosteric activation, utilizing NAD+ to synthesize highly negatively charged poly(ADP-ribose) (PAR) chains on target proteins and themselves (auto-PARylation)[4]. This PARylation recruits downstream repair effectors like XRCC1 to initiate Base Excision Repair (BER)[3].
Rucaparib functions via a dual mechanism of action:
-
Catalytic Inhibition: Crystallographic data reveals that rucaparib mimics the nicotinamide moiety of NAD+, competitively binding to the PARP active site and halting PAR chain synthesis[1].
-
PARP Trapping: By preventing auto-PARylation, rucaparib prevents the electrostatic repulsion that normally allows PARP to dissociate from DNA. The enzyme becomes physically "trapped" on the chromatin[4].
When a replication fork collides with a trapped PARP-DNA complex during the S-phase, the SSB degenerates into a highly toxic double-strand break (DSB)[4]. In healthy cells, Homologous Recombination (HR) seamlessly repairs these DSBs. However, in BRCA-mutant cancer cells lacking HR capabilities, the cell is forced to rely on error-prone Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis—a phenomenon known as synthetic lethality[2],[5].
Mechanism of synthetic lethality induced by Rucaparib in BRCA-deficient cells.
Quantitative Profiling: IC50 and Binding Affinity (Ki)
Rucaparib is distinguished by its sub-nanomolar potency against its primary targets. While it effectively inhibits PARP1, PARP2, and PARP3, its binding affinity is most pronounced for PARP2[1].
Table 1: Biochemical Potency of Rucaparib
| Target Enzyme | Half-Maximal Inhibitory Concentration (IC50) | Inhibitory Constant (Ki) | Assay Context |
| PARP1 | 0.8 nM | 1.4 nM | Cell-free in vitro assay |
| PARP2 | 0.5 nM | 0.17 nM | Cell-free in vitro assay |
| PARP3 | 28.0 nM | N/A | Cell-free in vitro assay |
Data synthesized from established pharmacokinetic profiling[1],[5]. Note that while rucaparib shows weak biochemical inhibition of tankyrases (TNKS1/2) at high concentrations (IC50 > 480 nM), cellular reporter assays confirm it does not meaningfully inhibit TNKS1/2 signaling in vivo (cellular IC50 > 10 µM)[5].
Experimental Methodologies: Determining IC50 and Trapping Efficacy
As a Senior Application Scientist, I must emphasize that IC50 values are intrinsically assay-dependent. A robust protocol must control for enzyme concentration, substrate (NAD+) competition, and the necessity of DNA damage stimuli. Below are the field-proven, self-validating workflows used to establish rucaparib's efficacy.
Step-by-step biochemical workflow for determining PARP1/2 IC50 values.
Protocol 1: Cell-Free Biochemical Assay for PARP1/2 IC50
To isolate the catalytic inhibition variable, a cell-free enzymatic assay is utilized.
-
Plate Preparation: Coat 96-well microtiter plates with histone proteins and incubate overnight at 4°C.
-
Causality & Design Rationale: Histones act as the physiological acceptor substrate for PARylation. Without an acceptor, the assay cannot accurately measure polymer chain elongation.
-
-
Enzyme and DNA Activation: Add recombinant human PARP1 (or PARP2) enzyme to the wells alongside sheared, activated salmon sperm DNA.
-
Causality & Design Rationale: PARP1 and PARP2 are DNA-dependent enzymes. They require free DNA ends (mimicking SSBs) to undergo the allosteric changes necessary for catalytic activation. Omitting activated DNA results in baseline noise rather than measurable enzymatic activity.
-
-
Inhibitor Titration: Prepare a 10-point serial dilution of rucaparib tartrate (from 10 µM down to 0.01 nM) in assay buffer.
-
Causality & Design Rationale: The tartrate salt form is chosen over the free base due to its vastly superior aqueous solubility, ensuring the drug remains uniformly distributed without precipitating at the upper bounds of the titration curve.
-
-
Reaction Initiation: Add NAD+ spiked with biotinylated-NAD+ to initiate the reaction.
-
Causality & Design Rationale: Because rucaparib is an NAD+ competitor, the NAD+ concentration must be kept strictly at or near its Michaelis constant (Km). Using saturating NAD+ levels would artificially inflate the apparent IC50 value.
-
-
Detection & Analysis: Wash the plates to remove unbound NAD+, add Streptavidin-HRP, and detect via chemiluminescence. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.
-
Self-Validation Checkpoint: A "No DNA" control well must be included. If the "No DNA" well shows high luminescence, the enzyme preparation is spontaneously active or contaminated, invalidating the IC50 calculation.
-
Protocol 2: Cellular Viability and PARylation Assay
To validate the biochemical IC50 in a physiological context, cell-based assays are deployed using isogenic cell lines[5].
-
Cell Culture: Plate the BRCA1-mutant human ovarian cancer cell line UWB1.289 alongside its genetically restored isogenic counterpart, UWB1.289+BRCA1[5].
-
Treatment & Damage Induction: Treat cells with varying concentrations of rucaparib for 2 hours. Subsequently, expose the cells to Methyl methanesulfonate (MMS) for 10 minutes.
-
Causality & Design Rationale: MMS induces widespread alkylation damage, creating a massive influx of SSBs. This forces rapid cellular PARylation and drives PARP recruitment to the chromatin, creating the perfect environment to measure PARP trapping[4].
-
-
Fractionation & Immunoblotting: Lyse the cells and isolate the chromatin-bound fraction. Probe with anti-PARP1 and anti-PAR antibodies.
-
Self-Validation Checkpoint: By comparing UWB1.289 against UWB1.289+BRCA1, we create a self-validating system. Rucaparib demonstrates an IC50 of ~375 nM for cell viability in the BRCA1-mutant line, compared to ~5430 nM in the BRCA1-restored line[5]. Any cytotoxicity observed exclusively in the mutant line confirms that cell death is driven by synthetic lethality rather than off-target chemotoxicity.
-
Conclusion
Rucaparib tartrate stands as a masterclass in rational drug design. By achieving sub-nanomolar IC50 and Ki values against PARP1 and PARP2[1], and by leveraging the dual mechanisms of catalytic inhibition and profound chromatin trapping[4], it effectively weaponizes a tumor's own DNA repair deficiencies against itself. For researchers and drug developers, adhering to the strict, causality-driven experimental protocols outlined above is paramount for accurately benchmarking next-generation PARP inhibitors against this established clinical standard.
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scilit.com [scilit.com]
Pharmacokinetics and Pharmacodynamics of Rucaparib Tartrate: A Comprehensive Technical Guide
Executive Summary
Rucaparib tartrate (marketed as Rubraca) is a potent, orally bioavailable small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes (PARP1, PARP2, and PARP3)[1]. Clinically approved for the treatment of deleterious BRCA mutation-associated metastatic castration-resistant prostate cancer (mCRPC) and recurrent ovarian cancer[2][3], rucaparib exerts its antineoplastic effects through a dual mechanism of catalytic inhibition and physical PARP trapping[4].
This whitepaper synthesizes the pharmacodynamic (PD) rationale, the systemic pharmacokinetic (PK) profile, and the rigorous bioanalytical methodologies required to quantify and evaluate rucaparib in preclinical and clinical settings.
Pharmacodynamics (PD) & Mechanism of Action
Catalytic Inhibition and Synthetic Lethality
The core PD principle of rucaparib relies on synthetic lethality . In healthy cells, single-strand DNA breaks (SSBs) are rapidly detected and repaired by the base excision repair (BER) pathway, which is dependent on PARP1 and PARP2[1][5]. Rucaparib competitively binds to the NAD+ binding pocket of these enzymes, inhibiting auto-PARylation and effectively shutting down BER.
When BER is inhibited, unrepaired SSBs degenerate into highly toxic double-strand breaks (DSBs) during the S-phase of the cell cycle as replication forks progress and collapse[6]. In cells with proficient homologous recombination (HR), these DSBs are accurately repaired. However, in tumor cells harboring homologous recombination deficiency (HRD)—such as those with BRCA1 or BRCA2 mutations—the cells are forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ). This leads to massive genomic instability, chromosomal aberrations, and ultimately, apoptosis[1][7].
The PARP Trapping Phenomenon
Beyond simple catalytic inhibition, rucaparib acts as an interfacial poison, locking PARP enzymes onto the damaged DNA[4]. This "PARP trapping" creates a bulky DNA-protein crosslink that is highly cytotoxic, as it physically blocks the replication machinery[6].
Causality Insight: The cytotoxicity of PARP inhibitors correlates more strongly with their trapping efficiency than their catalytic IC50. While talazoparib exhibits the highest trapping potency, rucaparib demonstrates moderate-to-high trapping efficiency (comparable to olaparib and niraparib, and significantly higher than veliparib), striking a critical balance between antineoplastic efficacy and manageable hematological toxicity[4].
Diagram 1: Mechanism of synthetic lethality and PARP trapping induced by Rucaparib.
Pharmacokinetics (PK) Profile
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of rucaparib is essential for optimizing dosing regimens and predicting drug-drug interactions (DDIs).
Absorption and Distribution
Rucaparib exhibits a dose-independent mean oral bioavailability of approximately 36%[8]. Following oral administration, the median time to peak plasma concentration ( Tmax ) is 1.9 hours[3].
-
Food Effect: While a high-fat meal increases the Cmax by 20% and the Area Under the Curve (AUC) by 38%, these changes are not deemed clinically significant; thus, rucaparib can be administered with or without food[3][8].
-
Distribution: The apparent volume of distribution ( Vd ) at steady state is highly variable, ranging from 113 to 262 L, indicating extensive tissue distribution[7]. Plasma protein binding is moderate at approximately 70%[7].
Metabolism and Excretion
Rucaparib is cleared primarily through hepatic metabolism and biliary excretion.
-
Metabolism: It is extensively metabolized by the cytochrome P450 system, primarily via CYP2D6 , with minor contributions from CYP1A2 and CYP3A4[3][7].
-
Excretion: The median terminal elimination half-life ( T1/2 ) is 17 to 25.9 hours, allowing for a twice-daily (BID) dosing regimen[3][8]. Mass balance studies using [14C] -rucaparib reveal that 71.9% of the dose is recovered in feces (63.9% unchanged) and 17.4% in urine (7.6% unchanged)[7][9]. Because renal clearance plays a minor role, mild-to-moderate renal impairment does not necessitate dose adjustments[7].
Quantitative PK Summary
Table 1: Key Pharmacokinetic Parameters of Rucaparib
| Parameter | Value / Description | Clinical Implication |
| Oral Bioavailability | ~36% (Dose-independent) | Requires relatively high oral doses (600 mg BID) to achieve therapeutic exposure[8]. |
| Tmax | 1.9 hours | Rapid systemic absorption[3]. |
| Volume of Distribution ( Vss ) | 113 – 262 L | Extensive partitioning into tissues, including solid tumors[7]. |
| Protein Binding | ~70% | Moderate binding; low risk of displacement-based DDIs[7]. |
| Primary Metabolism | CYP2D6 (major), CYP1A2, CYP3A4 | Potential for DDIs. Rucaparib itself is a moderate inhibitor of CYP1A2 and weak inhibitor of CYP3A/CYP2C9[8][10]. |
| Elimination Half-Life ( T1/2 ) | 17 – 25.9 hours | Supports BID dosing to maintain steady-state target engagement[3][8]. |
| Primary Excretion Route | Feces (71.9%) | Hepatic/biliary clearance dominates over renal clearance[7][9]. |
Experimental Methodologies & Protocols
To ensure rigorous scientific integrity, the following protocols detail the self-validating systems used to measure rucaparib's PK and PD properties.
Protocol 1: LC-MS/MS Bioanalytical Method for PK Quantification
Accurate quantification of rucaparib in plasma requires high sensitivity and specificity to overcome matrix effects. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[11][12].
Causality Insight: We utilize Rucaparib-d3 (a stable isotope-labeled analog) as an internal standard (IS). Because the IS co-elutes with the analyte and experiences identical ion suppression/enhancement in the MS source, it perfectly normalizes matrix effects, ensuring absolute quantitative accuracy[11].
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 100 µL of human or rat plasma into a polypropylene tube.
-
Spike with 50 µL of Rucaparib-d3 internal standard (30.0 ng/mL)[11].
-
Add 100 µL of 10 mM KH2PO4 buffer to adjust pH, facilitating partitioning into the organic phase[11].
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE). Vortex vigorously for 5 minutes to extract the lipophilic drug[11].
-
-
Centrifugation & Reconstitution:
-
Centrifuge at 4000 rpm for 10 minutes. Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometry (MRM Mode):
-
Operate the mass spectrometer in positive ESI mode.
-
Transitions: Monitor m/z 323.4 → 170.1 for Rucaparib, and m/z 328.4 → 170.1 for Rucaparib-d3[11].
-
Diagram 2: LC-MS/MS bioanalytical workflow for the quantification of Rucaparib.
Protocol 2: Chromatin-Bound PARP Trapping Assay (PD Evaluation)
To validate target engagement and PARP trapping in vitro, subcellular fractionation followed by immunoblotting is utilized.
Causality Insight: Traditional enzymatic assays only measure catalytic inhibition. To measure trapping, we must isolate the chromatin fraction, as trapped PARP is tightly bound to DNA and insoluble in standard lysis buffers.
Step-by-Step Methodology:
-
Cell Treatment: Seed BRCA-mutant (e.g., MDA-MB-436) and BRCA-WT cells. Treat with varying concentrations of rucaparib (10 nM - 1 µM) for 4 hours.
-
Induction of DNA Damage: Add 0.01% methyl methanesulfonate (MMS) for 30 minutes to induce base damage and stimulate PARP recruitment to chromatin[4].
-
Subcellular Fractionation:
-
Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) containing protease inhibitors. Centrifuge to isolate the nuclear pellet.
-
Resuspend the pellet in a stringent extraction buffer (containing 300 mM NaCl and 1% Triton X-100) to remove soluble nuclear proteins.
-
Centrifuge at 15,000 x g. The remaining insoluble pellet represents the chromatin-bound fraction .
-
-
Immunoblotting: Digest the chromatin pellet with benzonase nuclease to release DNA-bound proteins. Resolve lysates via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-PARP1 and anti-Histone H3 (loading control) antibodies. Increased PARP1 in this fraction indicates successful PARP trapping.
Conclusion
Rucaparib tartrate represents a highly optimized therapeutic agent in the precision oncology arsenal. Its PK profile—characterized by moderate bioavailability, extensive tissue distribution, and predominantly hepatic clearance—supports a robust twice-daily dosing regimen. Pharmacodynamically, its dual action of catalytic PARP inhibition and DNA trapping ensures profound synthetic lethality in HR-deficient malignancies. Rigorous bioanalytical methods, such as stable-isotope LC-MS/MS, remain critical for therapeutic monitoring and ongoing DDI investigations.
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC. nih.gov. Available at: [Link]
-
Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC. nih.gov. Available at:[Link]
-
Estimation of Rucaparib in Biological Matrices By LC-ESI-MS/MS. ijpbs.com. Available at: [Link]
-
Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS. frontiersin.org. Available at:[Link]
-
rubraca - FDA Label. fda.gov. Available at: [Link]
-
Dose Adjustment of Poly (ADP-Ribose) Polymerase Inhibitors in Patients with Hepatic or Renal Impairment. dovepress.com. Available at: [Link]
-
Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib. nih.gov. Available at:[Link]
-
FDA Approves RUBRACA. accp1.org. Available at:[Link]
-
RUBRACA® (rucaparib) tablets, for oral use. fda.gov. Available at: [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. aacrjournals.org. Available at:[Link]
-
Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. dovepress.com. Available at:[Link]
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC. nih.gov. Available at:[Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. FDA Approves RUBRACA [accp1.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. Frontiers | Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin [frontiersin.org]
Rucaparib Tartrate in Ovarian Cancer: In Vitro Efficacy, Mechanistic Dynamics, and Assay Methodologies
Executive Summary
Rucaparib tartrate is a potent, orally bioavailable small-molecule inhibitor targeting poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1, PARP2, and PARP3[1]. In the context of ovarian cancer—particularly high-grade serous ovarian carcinoma (HGSOC)—rucaparib exploits the mechanistic vulnerability of homologous recombination repair (HRR) deficiency[2]. As a Senior Application Scientist, understanding the causality behind in vitro responses to rucaparib is critical for designing robust preclinical assays and interpreting pharmacological data. This whitepaper elucidates the in vitro efficacy of rucaparib tartrate across diverse ovarian cancer cell lines, detailing the mechanistic rationale and providing self-validating experimental protocols.
Mechanistic Rationale: PARP Trapping and Synthetic Lethality
The efficacy of rucaparib is not solely derived from its catalytic inhibition of PARP. Instead, rucaparib physically traps PARP1 and PARP2 enzymes at sites of single-strand DNA breaks (SSBs)[2]. When a cell enters the S-phase of the cell cycle, the replication fork collides with these trapped PARP-DNA complexes, converting SSBs into highly cytotoxic double-strand breaks (DSBs)[3].
In HR-proficient cells (e.g., BRCA wild-type), these DSBs are accurately repaired via homologous recombination. However, in HR-deficient cells (e.g., BRCA1/2 mutated), the cell is forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ), leading to severe genomic instability, cell cycle arrest at the G2/M phase, and ultimately, apoptosis[3]. This phenomenon is known as synthetic lethality.
Mechanism of rucaparib-induced synthetic lethality in HR-deficient ovarian cancer cells.
In Vitro Efficacy Across Ovarian Cancer Cell Lines
The in vitro efficacy of rucaparib tartrate is highly dependent on the genetic background of the target cell line. Cytotoxicity assays demonstrate that rucaparib is profoundly more potent in BRCA-mutated lines compared to isogenic wild-type counterparts[1][4].
Table 1: Comparative IC50 Values of Rucaparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | HR Status | IC50 Value |
| UWB1.289 | BRCA1 Mutant | Deficient | 375 nM (0.375 µM)[1] |
| UWB1.289+BRCA1 | BRCA1 Wild-Type (Restored) | Proficient | 5,430 nM (5.43 µM)[1] |
| BrKras (Murine) | BRCA1 -/- | Deficient | 84 nM (0.084 µM)[4] |
| C2Km (Murine) | BRCA1 Wild-Type | Proficient | 13,000 nM (13.0 µM)[4] |
| COLO704 | Unknown/Other HR defects | Deficient | 2,500 nM (2.5 µM)[5] |
Causality Check: The >14-fold difference in IC50 between UWB1.289 and its BRCA1-restored isogenic pair validates that rucaparib's primary cytotoxic mechanism is strictly tethered to HR deficiency, rather than off-target generalized toxicity[1].
Self-Validating Experimental Protocols
To accurately assess the in vitro efficacy of rucaparib tartrate, researchers must employ orthogonal assays: one to confirm target engagement (PARylation inhibition) and another to measure phenotypic outcome (cell viability).
Protocol 1: Target Engagement - Poly(ADP-ribose) (PAR) Inhibition Assay
Rationale: Before attributing cytotoxicity to PARP inhibition, one must confirm that rucaparib effectively inhibits PAR catalytic activity in the specific cell line. Rucaparib inhibits PARylation in UWB1.289 cells with an IC50 of approximately 2.8 nM[1].
Methodology:
-
Cell Seeding: Seed UWB1.289 cells at 3x10⁵ cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve rucaparib tartrate in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 nM to 100 nM. Ensure final DMSO concentration is ≤0.1% to prevent solvent toxicity.
-
Treatment: Treat cells with rucaparib for 2 hours.
-
Stimulation (Crucial Step): Induce PARylation by treating cells with 1 mM H₂O₂ for 10 minutes. Causality: PARP activity is transient and DNA-damage dependent; H₂O₂ creates the SSBs necessary to activate PARP1, providing a robust signal window[6].
-
Lysis & Quantification: Lyse cells using RIPA buffer supplemented with PARG inhibitors (to prevent PAR degradation). Quantify PAR levels using a validated PAR ELISA kit, normalizing to total protein content via BCA assay.
Protocol 2: Phenotypic Outcome - 6-Day Cell Viability Assay (CellTiter-Glo)
Rationale: Because rucaparib relies on replication fork collapse during the S-phase, standard 48-hour viability assays are insufficient. Cells must undergo multiple division cycles to accumulate lethal DNA damage. A 6-day assay is the gold standard for PARP inhibitors[1].
Methodology:
-
Seeding: Seed cells (e.g., UWB1.289) at low density (500–1,000 cells/well) in a 96-well opaque plate. Causality: Low density ensures cells remain in the exponential growth phase for the entire 6 days, preventing contact inhibition from artificially halting the cell cycle.
-
Dosing: 24 hours post-seeding, treat with a 10-point dose-response curve of rucaparib tartrate (e.g., 0.001 µM to 30 µM).
-
Incubation: Incubate for 6 days. Do not perform media changes, as this can disturb apoptotic cells and skew viability readouts.
-
Detection: Equilibrate plates to room temperature. Add CellTiter-Glo reagent (1:1 ratio with media volume) to lyse cells and stabilize the luminescent signal (measuring ATP as a proxy for metabolically active cells).
-
Analysis: Read luminescence on a microplate reader. Calculate IC50 using non-linear regression (curve fit) in analytical software.
Standard 6-day in vitro cell viability assay workflow for PARP inhibitors.
Conclusion
The in vitro efficacy of rucaparib tartrate is a masterclass in targeted oncology, demonstrating profound synthetic lethality in HR-deficient ovarian cancer models. By strictly adhering to mechanistically sound protocols—such as extended 6-day viability assays to allow for S-phase progression, and H₂O₂-stimulated PARylation readouts to confirm target engagement—researchers can generate highly reproducible, self-validating data that accurately reflects the compound's clinical potential.
References
-
[5] Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC (nih.gov). Available at:
-
[1] Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib - AACR Journals (aacrjournals.org). Available at:
-
[6] Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC (nih.gov). Available at:
-
[4] Abstract 3650: Preclinical evaluation of the PARP inhibitor rucaparib in combination with PD-1 and PD-L1 inhibition in a syngeneic BRCA1 mutant ovarian cancer model - AACR Journals (aacrjournals.org). Available at:
-
[3] Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC (nih.gov). Available at:
-
[2] Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC (nih.gov). Available at:
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
Exploiting Genomic Instability: The Mechanistic and Clinical Landscape of Rucaparib Tartrate in Synthetic Lethality
Executive Summary
The paradigm of precision oncology has been fundamentally reshaped by the concept of synthetic lethality—a genetic interaction where the simultaneous disruption of two non-lethal pathways results in cellular death. Rucaparib tartrate, an orally bioavailable small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor, exemplifies this approach. By exploiting pre-existing homologous recombination repair (HRR) deficiencies (such as BRCA1/2 mutations), rucaparib selectively induces mitotic catastrophe in malignant cells while sparing healthy tissue. This whitepaper provides an in-depth technical analysis of rucaparib’s unique binding profile, its clinical translation, and a self-validating experimental framework for quantifying PARP trapping and synthetic lethality in preclinical models.
Mechanistic Foundation: The Biochemistry of Rucaparib
Rucaparib tartrate functions as a nicotinamide adenine dinucleotide (NAD+) competitive inhibitor at the catalytic domain of PARP enzymes. While all clinical-stage PARP inhibitors target PARP1 and PARP2, rucaparib distinguishes itself through a uniquely promiscuous binding profile. Structural and biochemical analyses reveal that rucaparib binds and stabilizes PARP1, PARP2, PARP3, and notably extends its affinity to PARP10, PARP12, PARP15, and PARP161[1].
The mechanism of action is bipartite:
-
Catalytic Inhibition: Rucaparib blocks the auto-PARylation of PARP1/2, preventing the recruitment of downstream DNA repair effectors to sites of single-strand breaks (SSBs).
-
PARP Trapping (The Cytotoxic Driver): Rucaparib effectively traps PARP1 and PARP2 onto the DNA lesion. This trapped PARP–DNA complex forms a highly toxic steric roadblock. During the S-phase of the cell cycle, advancing replication forks collide with these complexes, causing fork collapse and the generation of lethal double-strand breaks (DSBs)2[2].
In HR-proficient cells, these DSBs are seamlessly repaired. However, in HR-deficient cells (e.g., BRCA mutants), the cell is forced to rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to genomic chaos and apoptosis.
Quantitative Affinity Profiling
In cell-free assays, rucaparib demonstrates exceptional potency, with an inhibitory constant ( Ki ) of 1.4 nmol/L for PARP1 and 0.17 nmol/L for PARP2 3[3]. The table below contextualizes rucaparib's potency against other clinical PARP inhibitors.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | Clinical Indications (Key) |
| Rucaparib | 0.8 | 0.5 | 1.4 | Ovarian, mCRPC (BRCAmut) |
| Olaparib | 1.1 | 0.9 | ~1.5 | Ovarian, Breast, Prostate |
| Talazoparib | 0.57 | ~0.2 | N/A | Breast (gBRCAmut) |
| Niraparib | 3.8 | 2.1 | N/A | Ovarian |
| Veliparib | 4.7 | 2.0 | N/A | Clinical Trials |
Data synthesized from established in vitro enzymatic assays4[4].
Caption: Mechanism of Rucaparib-induced synthetic lethality via PARP trapping in HR-deficient cells.
Clinical Translation: Efficacy in BRCA-Mutated Malignancies
The robust preclinical rationale for rucaparib has culminated in definitive clinical success. On December 17, 2025, the FDA granted regular full approval to rucaparib for the treatment of adult patients with deleterious BRCA mutation-associated metastatic castration-resistant prostate cancer (mCRPC) who have received prior androgen receptor-directed therapy5[5].
This approval was anchored by the phase 3 TRITON3 trial (NCT02975934). In this study, rucaparib demonstrated a statistically significant improvement in radiographic progression-free survival (rPFS) compared to the physician's choice of therapy (11.2 months vs. 6.4 months), representing a 50% reduction in the risk of radiographic progression or death (HR, 0.50; P < .0001)6[6].
Expanding the Synthetic Lethal Interactome
Current research is actively expanding the utility of rucaparib beyond canonical BRCA1/2 mutations:
-
Combinatorial DDR Targeting: A recent Phase I study demonstrated that pulse dosing of rucaparib combined with irinotecan (a topoisomerase I inhibitor) yielded durable responses in patients with ATM- and PALB2-mutated solid tumors, overcoming prior platinum resistance 7[7].
-
Novel Genetic Targets: Genome-wide CRISPR screens have identified DNA Ligase 1 (LIG1) deficiency as a novel synthetic lethal vulnerability. LIG1 knockdown significantly enhances the accumulation of γ H2AX foci and apoptosis when treated with PARP inhibitors, suggesting new biomarker-driven avenues for rucaparib application 8[8].
Self-Validating Experimental Protocol: Quantifying PARP Trapping and Synthetic Lethality
To rigorously evaluate rucaparib in preclinical settings, researchers must utilize assays that differentiate between mere catalytic inhibition and the cytotoxic PARP trapping mechanism. Short-term viability assays (e.g., 48-hour ATP-based assays) are fundamentally flawed for this purpose, as they fail to capture the replication-dependent accumulation of DSBs required for PARP inhibitor-induced death.
As an Application Scientist, I mandate the following Self-Validating Clonogenic Survival & Trapping Workflow .
Step-by-Step Methodology
Step 1: Isogenic Cell Line Preparation
-
Action: Culture BRCA2 -/- DLD1 cells alongside their isogenic BRCA2 +/+ wild-type counterparts.
-
Causality: Utilizing an isogenic model is non-negotiable. It eliminates confounding variables stemming from differing genetic backgrounds, isolating the synthetic lethal interaction strictly to the HR deficiency.
Step 2: siRNA-Mediated PARP1 Depletion (The Self-Validation Control)
-
Action: Transfect a parallel cohort of both BRCA2 -/- and WT cells with PARP1-targeting siRNA 48 hours prior to rucaparib exposure.
-
Causality: This is the critical self-validating step. If rucaparib kills cells solely by inhibiting PARP catalytic activity, knocking down PARP1 should mimic the drug's toxicity. However, because rucaparib's primary cytotoxic mechanism is PARP trapping, removing the PARP1 protein eliminates the physical target that forms the toxic DNA roadblock. Consequently, PARP1 knockdown will paradoxically rescue the BRCA2 -/- cells from rucaparib-induced death, confirming that the observed cytotoxicity is strictly trapping-dependent.
Step 3: Rucaparib Treatment and Clonogenic Plating
-
Action: Seed cells at a low density (e.g., 500 cells/well in 6-well plates). Treat with a 10-point dose-response gradient of rucaparib tartrate (0.1 nM to 10 µM).
-
Causality: Low-density seeding allows single cells to undergo the multiple replication cycles necessary to convert trapped PARP complexes into fatal DSBs, eventually forming distinct colonies. This provides a true measure of reproductive cell death rather than transient cytostasis.
Step 4: Chromatin Fractionation (Orthogonal Validation)
-
Action: In a parallel high-density culture treated at the calculated IC50, perform sub-cellular fractionation at 48 hours. Immunoblot the insoluble chromatin-bound fraction for PARP1.
-
Causality: This biochemically quantifies the physical accumulation of trapped PARP1 on the DNA, directly correlating the phenotypic death observed in the clonogenic assay with the molecular mechanism of the drug.
Step 5: Scoring and Synergy Quantification
-
Action: After 10-14 days, fix colonies with methanol/acetic acid and stain with 0.5% crystal violet. Calculate the Surviving Fraction (SF) relative to vehicle controls.
Caption: Step-by-step self-validating experimental workflow for quantifying rucaparib-mediated synthetic lethality.
References
- Source: PMC (nih.gov)
- FDA Grants Regular Approval to Rucaparib for BRCA-Mutated mCRPC Source: Targeted Oncology URL
- FDA Grants Full Approval to Rucaparib for BRCA Mutation–Associated mCRPC Source: OncLive URL
- Source: PMC (nih.gov)
- Inhibitors of PARP: Number crunching and structure gazing Source: PNAS URL
- Source: PubMed (nih.gov)
- Source: PMC (nih.gov)
- Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors Source: MDPI URL
Sources
- 1. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. Synthetic Lethality Beyond BRCA: A Phase I Study of Rucaparib and Irinotecan in Metastatic Solid Tumors With Homologous Recombination-Deficiency Mutations Beyond BRCA1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Synthetic Lethality‐Based Combination Therapy Using LIG1 and PARP Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rucaparib Tartrate Blood-Brain Barrier Permeability: Mechanistic Insights, Efflux Liabilities, and Experimental Models
Executive Summary
The clinical deployment of Poly (ADP-ribose) polymerase (PARP) inhibitors for central nervous system (CNS) malignancies and brain metastases requires a rigorous understanding of neuro-pharmacokinetics. While rucaparib tartrate (Rubraca®) exhibits profound synthetic lethality in BRCA-mutated and homologous recombination-deficient (HRD) tumors, its efficacy in intracranial models is heavily dictated by its permeability across the blood-brain barrier (BBB).
This technical guide dissects the mechanistic efflux liabilities of rucaparib, summarizes critical pharmacokinetic parameters (Kp vs. Kp,uu,brain ), and provides validated in vitro and in vivo experimental workflows for assessing BBB penetrance.
Molecular Mechanisms of Rucaparib at the Blood-Brain Barrier
The BBB is a dynamic interface composed of specialized endothelial cells characterized by tight junctions and high expression of ATP-binding cassette (ABC) efflux transporters. Rucaparib possesses moderate passive membrane permeability; however, its net CNS accumulation is severely restricted due to its high-affinity substrate status for two primary efflux pumps: P-glycoprotein (P-gp / ABCB1) and Breast Cancer Resistance Protein (BCRP / ABCG2) [1].
When rucaparib passively diffuses into the apical membrane of the BBB endothelium, it is rapidly recognized by P-gp and BCRP and actively extruded back into the capillary lumen. This synergistic efflux mechanism prevents the drug from reaching therapeutic concentrations in the brain parenchyma[2].
Diagram 1: Transporter-mediated active efflux of rucaparib at the BBB endothelium.
Quantitative Pharmacokinetics: Total vs. Unbound Brain Exposure
In neuro-pharmacokinetics, relying solely on the total brain-to-plasma ratio ( Kp ) is a critical error. Kp includes drug bound to brain lipids and proteins, which is pharmacologically inactive. The gold standard metric is Kp,uu,brain (the ratio of unbound brain concentration to unbound plasma concentration). A Kp,uu,brain value near 1.0 indicates free diffusion, while values < 0.1 indicate active efflux.
Rucaparib demonstrates a Kp,uu,brain of ~0.09 in wild-type models, indicating that over 90% of the free drug is actively excluded from the CNS[3]. However, knocking out murine Mdr1a/b and Bcrp1 genes results in a massive >15-fold increase in brain accumulation, proving that poor penetrance is transporter-driven rather than a limitation of the molecule's physicochemical properties[4].
Table 1: Rucaparib BBB Permeability Parameters Across Murine Models
| Animal Model / Genotype | Parameter | Value | Biological Implication | Reference |
| CD-1 Mice (Wild-Type) | Kp,uu,brain (Free Ratio) | 0.09 | Severe active efflux restriction. | [3] |
| CD-1 Mice (Wild-Type) | Free Brain Cmax | 8.59 ng/mL | Sub-therapeutic for widespread PARP inhibition. | [3] |
| CD-1 Mice (Wild-Type) | Total Brain Cmax | 118 ng/mL | High non-specific tissue binding masks true availability. | [3] |
| FVB Mice (Wild-Type) | Kp (Total Ratio) | 0.11 - 0.12 | Baseline total brain penetration is negligible. | [4] |
| TKO Mice (Mdr1a/b-/- Bcrp1-/-) | Kp (Total Ratio) | 1.61 - 2.00 | Efflux ablation restores and enhances brain accumulation. | [4] |
Experimental Workflows & Methodologies
To accurately profile the BBB permeability of rucaparib or novel PARP inhibitors, a two-tiered self-validating system is required: in vitro Transwell assays for mechanistic transporter identification, followed by in vivo equilibrium dialysis to determine true Kp,uu,brain .
Protocol A: In Vitro Transwell Efflux Assay (MDCK-II System)
Causality Check: MDCK-II cells are selected over Caco-2 cells for BBB modeling because they achieve stable, tight monolayers much faster (3-5 days vs. 21 days) and can be stably transfected with human MDR1 (P-gp) or BCRP with high fidelity.
-
Cell Seeding: Seed MDCK-II wild-type (WT) and MDCK-II-MDR1/BCRP transfected cells onto 24-well polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/well.
-
Monolayer Validation: On day 4, measure Transepithelial Electrical Resistance (TEER). Quality Control: Only use wells with TEER > 150 Ω⋅cm2 . Add Lucifer Yellow (LY) to the apical chamber; paracellular leakage must be < 1% per hour.
-
Dosing: Prepare 1 µM and 10 µM rucaparib tartrate in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, or Basolateral (B) chamber for B-to-A transport.
-
Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with fresh buffer.
-
Quantification & Calculation: Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 in transfected cells (that is reversible by inhibitors like zosuquidar or Ko143) confirms active efflux[1].
Protocol B: In Vivo Kp,uu,brain Determination
Causality Check: Total brain concentration overestimates efficacy due to lipid binding. Equilibrium dialysis of brain homogenate isolates the unbound fraction ( fu,brain ), allowing the calculation of the true active drug concentration.
-
Dosing & Harvesting: Administer rucaparib (e.g., 150 mg/kg PO) to CD-1 WT mice. At steady-state Tmax (typically 2-4 hours post-dose), euthanize via CO2 asphyxiation. Immediately collect systemic blood via cardiac puncture and harvest the whole brain.
-
Plasma & Homogenate Preparation: Centrifuge blood to isolate plasma. Weigh the brain tissue and homogenize in 3 volumes (w/v) of phosphate-buffered saline (PBS).
-
Equilibrium Dialysis (Rapid Equilibrium Dialysis - RED):
-
Load 100 µL of plasma or brain homogenate into the donor chamber of a RED device (8K MWCO).
-
Load 300 µL of PBS into the receiver chamber.
-
Incubate at 37°C for 4-6 hours on a shaker to achieve equilibrium.
-
-
LC-MS/MS Analysis: Extract samples using protein precipitation (acetonitrile containing internal standard). Quantify total drug in plasma, total drug in brain homogenate, and unbound drug in the dialysate.
-
Data Derivation:
-
Calculate fu,plasma and fu,brain .
-
Calculate Kp,uu,brain=(TotalBrain×fu,brain)/(TotalPlasma×fu,plasma) .
-
Diagram 2: In vivo pharmacokinetic workflow for determining Kp,uu,brain.
The Blood-Brain Tumor Barrier (BBTB) Paradox
A critical nuance in neuro-oncology drug development is the distinction between the intact BBB and the Blood-Brain Tumor Barrier (BBTB). While rucaparib fails to penetrate healthy brain tissue, it has demonstrated paradoxical efficacy in specific intracranial models, such as BRCA1-mutant triple-negative breast cancer (TNBC) xenografts[3].
The Causality: High-grade gliomas and aggressive brain metastases secrete high levels of Vascular Endothelial Growth Factor (VEGF), which induces rapid, disorganized angiogenesis. This neo-vasculature lacks the tight junction integrity of a healthy BBB and often downregulates P-gp and BCRP expression. Consequently, the BBTB becomes "leaky," allowing rucaparib to passively accumulate in the tumor core at concentrations sufficient to induce PARP trapping and DNA double-strand breaks, despite being excluded from the surrounding healthy brain parenchyma.
However, this heterogeneous permeability means that invasive tumor cells residing behind an intact BBB (at the tumor margins) will remain protected from rucaparib, often leading to disease recurrence[5].
Conclusion
Rucaparib tartrate is a potent PARP inhibitor whose systemic efficacy is undisputed, yet its application in neuro-oncology is fundamentally bottlenecked by ABCB1 and ABCG2-mediated efflux at the blood-brain barrier. For drug development professionals, understanding and accurately quantifying Kp,uu,brain via rigorous equilibrium dialysis is paramount. Future therapeutic strategies may require structural modifications to evade P-gp/BCRP recognition, or the use of localized delivery systems to bypass the BBB entirely.
References
-
Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) . PubMed / Springer.[Link]
-
Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system . PMC / National Institutes of Health.[Link]
-
Abstract 3888: Intracranial evaluation of the in vivo pharmacokinetics, brain distribution, and efficacy of rucaparib in BRCA-mutant, triple-negative breast cancer . AACR Journals.[Link]
-
PARP Inhibitors in Glioma: A Review of Therapeutic Opportunities . MDPI.[Link]
-
PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity . Frontiers in Oncology.[Link]
Sources
- 1. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity [frontiersin.org]
Application Note: Stability-Indicating RP-HPLC Method for the Quantification of Rucaparib Tartrate
Introduction and Mechanistic Context
Rucaparib is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerases (PARP1, PARP2, and PARP3), playing a critical role in targeted oncology by exploiting synthetic lethality in tumors with BRCA mutations[1]. While the camsylate salt is utilized in commercial clinical formulations, Rucaparib tartrate is extensively employed in preclinical research and as an analytical reference standard due to its favorable solubility profile[2].
Quantifying the active pharmaceutical ingredient (API) requires a robust, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving the active rucaparib moiety from its tartrate counter-ion and potential degradation products[3]. This application note details a self-validating analytical workflow designed for high-precision quantification.
Scientific Rationale for Method Design
As analytical scientists, we do not merely select parameters; we engineer an environment where the molecule behaves predictably. The following causality drives this method's design:
-
Stationary Phase Selection : A Symmetry C18 ODS column (250 mm × 4.6 mm, 5 μm) is utilized. The dense end-capping of the ODS phase minimizes secondary interactions with the basic secondary amine of rucaparib, which would otherwise cause severe peak tailing[3].
-
Mobile Phase Causality : An isocratic blend of 0.02 M Phosphate buffer and Methanol (65:35% v/v) adjusted to pH 4.8 is employed[3]. At pH 4.8, the aliphatic amine of rucaparib (pKa ~9.5) is fully protonated, ensuring consistent retention. Furthermore, the highly polar tartrate counter-ion exhibits negligible retention in this reverse-phase system, eluting near the void volume ( t0 ). This ensures zero spectral interference with the API.
-
Detection Wavelength : UV detection at 286 nm aligns with the optimal absorbance maximum of the azepinoindole chromophore of rucaparib, maximizing the signal-to-noise ratio while minimizing baseline drift[3].
Experimental Protocols
Scientist's Insight: This protocol is designed as a self-validating system. System suitability criteria (RSD < 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 2000) act as an internal go/no-go gate prior to any sample analysis.
Reagents and Materials
-
Rucaparib tartrate reference standard (>99% purity)[2].
-
HPLC-grade Methanol and Water.
-
Potassium dihydrogen orthophosphate ( KH2PO4 ).
-
Dilute ortho-phosphoric acid (OPA) for pH adjustment.
Chromatographic Conditions
Table 1: Optimized Chromatographic Parameters
| Parameter | Condition |
| Column | Symmetry C18 ODS (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate Buffer (0.02 M) : Methanol (65:35 v/v) |
| pH | 4.8 (Adjusted with dilute ortho-phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 μL |
| Retention Time ( Rt ) | ~5.48 min |
Preparation of Solutions
-
Buffer Preparation : Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC-grade water to yield a 0.02 M solution. Adjust the pH to exactly 4.8 ± 0.05 using dilute OPA. Filter through a 0.45 μm membrane and sonicate to degas[3].
-
Standard Preparation (Mass Conversion Critical Step) : Accurately weigh an amount of Rucaparib tartrate equivalent to 10 mg of Rucaparib free base. (Note: MW of Rucaparib = 323.36 g/mol ; MW of Tartaric Acid = 150.09 g/mol . Multiply the target free base mass by 1.464 to determine the required tartrate salt mass). Dissolve in 10 mL of mobile phase to create a 1000 μg/mL stock. Dilute to a working concentration of 10 μg/mL[3].
Stability-Indicating Forced Degradation Workflow
To prove the method's specificity, forced degradation is performed to ensure degradants do not co-elute with the rucaparib peak[3]:
-
Acidic Stress : Treat 1 mL of stock with 1 mL of 0.1 N HCl at 60°C for 30 mins. Neutralize with 0.1 N NaOH prior to injection.
-
Alkaline Stress : Treat 1 mL of stock with 1 mL of 0.1 N NaOH at 60°C for 30 mins. Neutralize with 0.1 N HCl prior to injection.
-
Oxidative Stress : Treat 1 mL of stock with 1 mL of 3% H2O2 at room temperature for 2 hours.
-
Thermal & Photolytic Stress : Expose the solid sample to 105°C for 6 hours, and UV light (254 nm) for 24 hours, respectively, before dissolving in the mobile phase[3].
Method Validation & Quantitative Data
The method was rigorously validated according to ICH Q2(R1) guidelines, confirming its reliability for routine quality control and stability testing.
Table 2: Method Validation Summary (ICH Q2)
| Validation Parameter | Result / Acceptance Criteria |
| Linearity Range | 6 – 14 μg/mL |
| Correlation Coefficient ( R2 ) | 0.999 |
| Precision (Intra-day RSD) | < 2.0% |
| Accuracy (Mean Recovery) | 98.0% – 102.0% |
| Specificity | No interference at Rt 5.48 min |
Table 3: Forced Degradation Profile
| Stress Condition | Treatment | % Degradation Observed |
| Acidic | 0.1 N HCl, 60°C | 17.24% |
| Alkaline | 0.1 N NaOH, 60°C | 16.18% |
| Oxidative | 3% H2O2 , Room Temp | 14.06% |
| Thermal | 105°C, Solid State | 13.59% |
| Photolytic | UV Light (254 nm) | 5.38% |
(Data derived from established stability-indicating parameters[3]. According to FDA guidance, 5% to 20% degradation is optimal for validating a stability-indicating chromatographic assay).
Analytical Workflow Visualization
Fig 1: Analytical workflow for Rucaparib Tartrate HPLC forced degradation.
References
-
Suchitra, D., & Battu, S. (2021). A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form. American Journal of Analytical Chemistry, SCIRP. 3
-
National Center for Biotechnology Information. Rucaparib Camsylate | C29H34FN3O5S | CID 121490161 - PubChem. NIH.1
-
MedChemExpress. Rucaparib (AG014699) | PARP Inhibitor. 2
Sources
Application Note: Rucaparib Tartrate Cell Viability and Cytotoxicity Assay Protocol
Target Audience: Research Scientists, Assay Development Biologists, and Preclinical Drug Discovery Professionals Focus: Poly (ADP-ribose) polymerase (PARP) inhibition, Synthetic Lethality, Homologous Recombination Deficiency (HRD)
Mechanistic Grounding & Assay Rationale
Rucaparib tartrate is a potent, orally bioavailable small-molecule inhibitor of PARP1, PARP2, and PARP3[1]. In preclinical oncology and drug development, assessing the cytotoxicity of Rucaparib requires a fundamental understanding of its mechanism of action: synthetic lethality [2].
Unlike traditional cytotoxic chemotherapies that acutely damage DNA, Rucaparib functions primarily by binding to the NAD+ active site of PARP enzymes, preventing the repair of single-strand DNA breaks (SSBs)[1]. More importantly, Rucaparib "traps" PARP1 and PARP2 on the DNA[3]. When a cell enters the S-phase of the cell cycle, replication forks collide with these trapped PARP-DNA complexes, converting SSBs into highly lethal double-strand breaks (DSBs)[4].
In healthy cells, DSBs are resolved by the error-free Homologous Recombination (HR) pathway. However, in cells with mutations in BRCA1, BRCA2, or other HR-deficiency (HRD) markers, the cell is forced to rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to genomic instability, cell cycle arrest at the G2/M phase, and ultimately, apoptosis[1][2].
Expert Insight: The "Time-to-Death" Dependency
A common pitfall in PARP inhibitor (PARPi) screening is using short-term (24–48 hour) metabolic assays (e.g., MTT or WST-1). Because PARPi-induced cytotoxicity is strictly dependent on cellular replication (cells must pass through S-phase multiple times to accumulate lethal DSBs), short-term assays will drastically underestimate Rucaparib's potency . Validated protocols must employ a minimum 6-day continuous exposure for viability assays, or 10-to-14-day exposure for clonogenic survival assays[5].
Figure 1: Mechanism of Rucaparib-induced synthetic lethality in HR-deficient cancer cells.
Quantitative Baseline: Expected IC₅₀ Values
To establish a self-validating assay system, researchers must include appropriate positive and negative control cell lines. Isogenic pairs (e.g., UWB1.289 and UWB1.289+BRCA1) are the gold standard for proving on-target synthetic lethality[5].
Below is a summary of expected Rucaparib biochemical and cellular IC₅₀ values to guide your dose-response curve designs.
| Target / Cell Line | BRCA Status | Tissue Origin | Expected IC₅₀ / Kᵢ | Reference / Notes |
| PARP1 (Cell-free) | N/A | Biochemical | Kᵢ = 1.4 nM / IC₅₀ = 0.8 nM | High-affinity binding[1] |
| PARP2 (Cell-free) | N/A | Biochemical | IC₅₀ = 0.5 nM | [5] |
| UWB1.289 | BRCA1 Null | Ovarian | ~375 nM | Highly sensitive[5] |
| UWB1.289+BRCA1 | BRCA1 Restored | Ovarian | ~5,430 nM | >14-fold resistance shift[5] |
| MDA-MB-436 | BRCA1 Mutant | Breast (TNBC) | ~2.3 µM | [6] |
| PEO1 | BRCA2 Mutant | Ovarian | Highly Sensitive | Reduced viability at 72h+[7] |
Experimental Protocols
Reagent Preparation
-
Rucaparib Tartrate Stock (10 mM): Dissolve Rucaparib tartrate powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -20°C or -80°C protected from light.
-
Working Solutions: Prepare serial dilutions in complete culture media immediately before use. Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to 0.2% (v/v) to prevent solvent-induced cytotoxicity.
Protocol A: 6-Day ATP-Based Cell Viability Assay (CellTiter-Glo®)
This protocol utilizes luminescence-based quantification of ATP as a proxy for metabolically active cells. It is ideal for high-throughput screening (HTS) and generating robust IC₅₀ curves.
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well opaque white plate.
-
Expert Tip: Because the assay runs for 6 days, seeding density must be exceptionally low to prevent overconfluence in vehicle control wells. Seed 500 – 1,500 cells/well (cell line dependent) in 90 µL of complete media.
-
Fill the outer perimeter wells with 100 µL of sterile PBS to mitigate evaporation (the "edge effect").
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment (Day 1):
-
Prepare a 10X concentration of Rucaparib in media.
-
Add 10 µL of the 10X Rucaparib to the 90 µL of media already in the wells (1X final concentration).
-
Recommended dose range: 10 µM down to 1 nM (3-fold or 5-fold serial dilutions).
-
-
Incubation & Media Refresh (Days 1–6):
-
Incubate plates for 6 days.
-
Causality Check: If the media becomes highly acidic (yellowing), perform a 50% media exchange on Day 3 or 4 containing fresh 1X Rucaparib to maintain nutrient levels and drug pressure.
-
-
Endpoint Readout (Day 6):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a microplate reader (integration time: 0.5–1.0 seconds per well).
-
Protocol B: 14-Day Clonogenic Survival Assay
While ATP assays measure bulk metabolic activity, the clonogenic assay is the gold standard for measuring true reproductive death and long-term cytotoxicity following PARP inhibition.
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Trypsinize cells to a single-cell suspension. Pass through a 40 µm strainer if clumping is observed.
-
Seed 200–500 cells per well in a 6-well plate in 2 mL of complete media.
-
Allow cells to attach for 12–24 hours.
-
-
Drug Treatment (Day 1):
-
Replace media with fresh media containing Rucaparib (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) or DMSO vehicle control.
-
-
Colony Formation (Days 1–14):
-
Incubate plates undisturbed for 10 to 14 days.
-
Expert Tip: Do not move the plates frequently during the first 4 days, as mechanical agitation can cause dividing cells to detach and form satellite colonies, skewing results.
-
Change media containing fresh Rucaparib every 3–4 days.
-
-
Fixation and Staining (Day 14):
-
Carefully aspirate media and wash gently with cold PBS.
-
Fix cells with a mixture of Methanol:Acetic Acid (3:1) or 4% Paraformaldehyde for 15 minutes at room temperature.
-
Stain with 0.5% Crystal Violet (in 20% methanol/water) for 30 minutes.
-
Rinse plates gently under a slow stream of tap water until the background is clear. Air dry.
-
-
Quantification:
-
Count colonies containing ≥50 cells (indicating at least 5-6 successful cell divisions).
-
Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
-
Data Analysis & Validation
To ensure the trustworthiness of your data, apply the following validation checks:
-
Z'-Factor Calculation: For the 6-day viability assay, calculate the Z'-factor using the vehicle control and a positive kill control (e.g., 10 µM Staurosporine). A Z' > 0.5 indicates an excellent assay.
-
Non-Linear Regression: Plot the log(inhibitor) vs. normalized response using a 4-parameter logistic (4PL) regression model (e.g., via GraphPad Prism).
-
Resistance Verification: If evaluating acquired resistance (e.g., BRCA reversion mutations), ensure the IC₅₀ curve shifts to the right significantly compared to the parental sensitive line[2][8].
References
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. Available at:[Link]
-
Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib). ResearchGate. Available at:[Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed Central (PMC). Available at:[Link]
-
Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. AACR Journals. Available at:[Link]
-
Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Semantic Scholar / J Clin Med. Available at:[Link]
-
Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. PubMed Central (PMC). Available at:[Link]
-
Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. PubMed Central (PMC). Available at:[Link]
-
Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. PubMed Central (PMC). Available at:[Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry parameters for Rucaparib tartrate detection
Application Note: Advanced LC-MS/MS Methodologies for the Robust Quantification of Rucaparib Tartrate in Biological Matrices
Introduction & Mechanistic Rationale
Rucaparib tartrate is a highly potent, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3[1]. It is primarily deployed as a targeted therapeutic for patients with BRCA-mutated, homologous recombination-deficient (HRD) ovarian and prostate cancers[2]. The clinical efficacy of rucaparib is driven by "PARP trapping," wherein the inhibitor binds to the catalytic domain of PARP, trapping it on single-strand DNA breaks. This prevents DNA repair, leading to the collapse of replication forks, double-strand breaks, and ultimately, tumor cell apoptosis via synthetic lethality[3][4].
Because PARP inhibitors display significant inter-patient pharmacokinetic (PK) variability, precise quantification of rucaparib in plasma or dried blood spots (DBS) is essential for Therapeutic Drug Monitoring (TDM) and clinical PK profiling[5][6]. This protocol outlines a highly sensitive, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow designed to deliver high-throughput, interference-free quantification of rucaparib tartrate.
Mechanism of Rucaparib-induced synthetic lethality via PARP trapping and DNA damage.
Analytical Strategy for Mass Spectrometry
Rucaparib (C19H18FN3O, monoisotopic mass 323.14 g/mol ) features a basic methylamine moiety that exhibits high proton affinity[1]. Consequently, positive electrospray ionization (ESI+) is the optimal mode for detection, readily forming the protonated precursor ion [M+H]+ at m/z 324.0[7].
To ensure absolute selectivity in complex biological matrices, Multiple Reaction Monitoring (MRM) is utilized. The primary quantifier transition (m/z 324.0 → 293.0) represents the stable loss of the methylamine group (-31 Da), providing the highest signal-to-noise ratio[7]. A secondary transition (m/z 324.0 → 170.1) is monitored as a qualifier to confirm peak identity[1][6]. To establish a self-validating system that automatically corrects for matrix-induced ion suppression and extraction losses, a stable isotope-labeled internal standard (SIL-IS) such as Rucaparib-d3 (m/z 328.4 → 170.1) must be integrated into the workflow[1].
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Value / Setting | Causality & Rationale |
| Ionization Mode | ESI, Positive (+) | Basic amine groups readily accept protons in acidic mobile phases to form [M+H]+[7]. |
| Precursor Ion | m/z 324.0 | Corresponds to the protonated free base of rucaparib[7]. |
| Quantifier Ion | m/z 293.0 | Loss of methylamine; highly abundant and stable fragment for quantification[7]. |
| Qualifier Ion | m/z 170.1 | Secondary structural cleavage used strictly for peak confirmation[1]. |
| Internal Standard | Rucaparib-d3 | Deuterated analog (m/z 328.4 → 170.1) identical in retention to compensate for matrix effects[1]. |
| Capillary Voltage | 3.0 - 4.0 kV | Ensures stable Taylor cone formation without inducing electrical discharge. |
| Collision Energy | 15 - 25 eV | Precisely tuned to maximize the yield of the m/z 293.0 fragment without over-fragmenting[7]. |
Chromatographic Conditions
Chromatographic separation is executed on a reversed-phase C18 column (e.g., Cortecs-T3 or Zorbax SB-C18) to retain the hydrophobic core of the molecule[1][5]. The mobile phases are modified with 0.1% formic acid. This acidic environment serves a dual purpose: it maintains rucaparib in a fully ionized state (preventing secondary interactions with free silanols on the column that cause peak tailing) and provides an abundant proton source to maximize ESI+ efficiency[8].
Table 2: UHPLC Gradient Program
| Time (min) | Mobile Phase A (Water + 0.1% FA) % | Mobile Phase B (Acetonitrile + 0.1% FA) % | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 0.5 | 90 | 10 | 0.4 |
| 2.5 | 10 | 90 | 0.4 |
| 3.5 | 10 | 90 | 0.4 |
| 3.6 | 90 | 10 | 0.4 |
| 5.0 | 90 | 10 | 0.4 |
Causality of Gradient: The initial high-aqueous hold (90% A) focuses the analyte into a tight band at the head of the column. The rapid organic ramp to 90% B efficiently elutes rucaparib, achieving a sharp, symmetrical peak while simultaneously washing highly lipophilic endogenous matrix lipids off the column[7].
Step-by-Step Experimental Protocol
Reagent and Standard Preparation
-
Stock Solution : Dissolve Rucaparib tartrate reference standard in 100% methanol to achieve a free-base equivalent concentration of 1.0 mg/mL. (Note: Apply a molecular weight correction factor to account for the tartrate salt).
-
Calibration Curve : Serially dilute the stock in 50:50 Methanol:Water (v/v) to generate working solutions. Spike these into blank human plasma to yield a calibration range of 100 to 5000 ng/mL[5].
-
IS Crash Solution : Prepare Rucaparib-d3 at a concentration of 200 ng/mL in 100% cold acetonitrile[7].
Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (plasma or reconstituted DBS) into a 1.5 mL microcentrifuge tube[5].
-
Add 150 µL of the cold IS Crash Solution.
-
Causality: The 3:1 organic-to-aqueous ratio aggressively disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, while the lipophilic rucaparib remains highly soluble in the acetonitrile supernatant[7].
-
-
Vortex vigorously for 2 minutes to ensure complete homogenization.
-
Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the aggregated proteins.
-
Transfer 100 µL of the clear supernatant to an LC autosampler vial and dilute with 100 µL of Mobile Phase A.
-
Causality: Diluting the strong organic extract with aqueous mobile phase matches the sample solvent strength to the initial gradient conditions, preventing "solvent-effect" peak splitting during injection.
-
LC-MS/MS Acquisition
-
Inject 2.0 µL of the prepared extract into the LC-MS/MS system[7].
-
Monitor the MRM transitions continuously over the 5.0-minute runtime.
-
Maintain the autosampler tray at 4 °C to prevent analyte degradation across large analytical batches.
Step-by-step LC-MS/MS workflow from plasma sample preparation to data quantification.
Method Validation & Quality Control
To ensure the protocol operates as a self-validating system, it must be evaluated against FDA/EMA bioanalytical guidelines[5][7]:
-
Linearity : The calibration curve must demonstrate a coefficient of determination ( R2 ) ≥0.99 over the targeted clinical range (e.g., 100–5000 ng/mL for human plasma TDM)[5].
-
Precision & Accuracy : Intra- and inter-batch precision (CV%) must be ≤15% ( ≤20% at the Lower Limit of Quantification, LLOQ). Accuracy must fall within 85%–115% of the nominal concentrations[7].
-
Matrix Effect : Assessed by comparing the peak area of rucaparib spiked into post-extracted blank plasma versus neat standard solutions. The inclusion of the Rucaparib-d3 internal standard normalizes any ion suppression or enhancement, ensuring the IS-normalized matrix factor remains consistently near 1.0[6].
References[2] Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX61aJOIcHctz88sCQqUlMM_5ZEkkEpECan0TIRcvWV77xVIvOsT3cdBl28frsecemQrZhMRcw_VRKzkvfOGuFqeo9gTiWDh8AlwcwMdaZP93ElIpm4wwqDzJKqERLuUDNqRi0rRBvTJ2LqAgm[7] Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin - Frontiers. frontiersin.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_SA0RjB4i6JQYVH7tR9YEklV0CIz_YS3tdYzZ2Yl53G7k_YKgnIT9VOSKNXT6fUpCV8mjsP_17BV-C5fTfi8cWUyy8bNJaZ85iliF13eiAnGY7_ACWiPPJ7UdoUqwQh0ICGZBUw5uDiywKnLMlajI0QT1iDRhvju3URWI9YklOfI1G70KUYn5FqRDttHyEtJ2dlx-2Q==[1] Estimation of Rucaparib in Biological Matrices By LC-ESI-MS/MS. ijpbs.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVV-YVcvH1UJ1Uo0Ji-1f1svHqIGcSmr_Y0AFtM4oUBK6oDopJtR7SqY0XCZKniYHgVPiTH6SxlK-kkfqs0-cr1fhpDhazqQVRAwkd_ruAO-PQJ111_XzYXDjgJVtQ4IOG6m1AezUy6ehK57OplmOfUneOlglK[5] LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRb2kcNTrZSV0RCH50gW-EgoQ6ke2q_5Mk_CprePt7RwE7gW7hskPg40uYZ3L0axSrhxX6n9QjP6Pply34dfizOCnR-oRqPoYcntU-1o7hv8vULfcw-pVWlLm_AbXb8MRyTz9ogwuxXV65VyZI[8] Novel Quantitative Estimation of Rucaparib and Bevacizumab in Rat Plasma Using LC-MS/MS & Study of Pharmacokinetics. impactfactor.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXn1MoeAQHLOZpByy9YRQkmdcOnARfvVmZxd_ZTqvNzmD5WbrhthX9O6lcE0f9U3Llm9O0Gj7-79y4hMawLWlaO3ScdbqRuFp4WAb5iivNlMPb4iIwFj74DalKW2t6z-ScUf3e9tAA9AY8BQ90RRzIMB8rZtngwBdNco-n0gnG5A==[6] A SENSITIVE BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RUCAPARIB IN HUMAN PLASMA BY LC-ESI-MS/MS. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoPPiObGp9f7_gybeU9tkA8_gXyCPTI6osT3Wh9C7Q_jkIvhQ3k-Z_uCpxvp6Mb5xem_XjVbQeh_1CS5FF_MEIx2HRI14Vtjg5HAwl_NdGOznKLJtEeVIjbinD2tjuBVyrGlwOAzm5Sy1L_Q6WkUcXS5B-qoeYcKum9qPw490MB8SXTGdHVT6lEPKe_nhib8CiVlkujXS9uzoNKroB2ms4Gk8OVfhzxVJRoJJgjyxorR58kkyB7rZbQPFJhVEZuRYp-ZYMdOu3zztvkyaTJmdC2OUqpOju1A==[3] IB-DNQ and Rucaparib dual treatment alters cell cycle regulation and DNA repair in triple negative breast cancer cells. biorxiv.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0LgIFUv3kBy1wEfTrNSau_8rBVwJWFcmCa_veG11BU-TVO6Ytk9xCCH01YSywkaC50AD23vOB3ebvDEd3rBxxrmaOU2aGT5z8FIrMgWD3s5o1GXkm06CVnXfllLtcCftjUY_j-x8eot-WLVbye_ezScsAm0i1moYLud2s8-Vt5w==[4] Quantitative Mass Spectrometry-Based Proteomics for Biomarker Development in Ovarian Cancer - Semantic Scholar. semanticscholar.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgULwlW0Bjl_l7Ac2aV2u2GDPXRddTeMMNH10T_fNfee5HUvPeBHReg5xowg4Vcq2ePzDBiNxABrZ_wE8Yd6nrHxvLZuNAt1QKhPsXCd30WOvGyRT9KtYFQzmfrE8hkMoS-gceOgyNVuN5w6p6P5faPJL7YPrOBHx-pIDKMwVm8fPuHpmFGoYRqg==
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IB-DNQ and Rucaparib dual treatment alters cell cycle regulation and DNA repair in triple negative breast cancer cells | bioRxiv [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin [frontiersin.org]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing Rucaparib Tartrate Solubility in Aqueous Buffers
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of Rucaparib tartrate in in vitro and in vivo models. Rucaparib is a highly potent poly(ADP-ribose) polymerase (PARP) inhibitor (PARP1 Ki = 1.4 nM)[1], but its physicochemical properties present significant formulation hurdles.
This guide is engineered to move beyond basic instructions. Here, we dissect the thermodynamic and kinetic causality behind Rucaparib's precipitation, providing you with self-validating protocols to ensure absolute confidence in your dose-response data.
The Solubilization Matrix: Physicochemical Profiling
To manipulate a molecule, you must first understand its constraints. Rucaparib is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it suffers from both low intestinal permeability and poor aqueous solubility[2].
The core issue with the tartrate salt in biological buffers lies in its pKa. Rucaparib contains a secondary amine with a basic pKa of 9.95[3]. In acidic environments (pH < 7), the amine is protonated, yielding a solubility of 1.4 to 1.7 mg/mL[3]. However, as the pH approaches physiological conditions (pH 7.4), the equilibrium shifts toward the unionized free base, causing solubility to plummet to ~0.1 mg/mL[3].
Quantitative Solubility Profile
| Physicochemical Property | Value | Mechanistic Implication for Researchers |
| Molecular Weight | 323.36 g/mol (Free Base) | Optimal size for encapsulation within the hydrophobic cavity of cyclodextrins. |
| pKa | 9.95 (Secondary amine)[3] | Highly sensitive to buffer pH; deprotonation drives rapid precipitation in neutral media. |
| Solubility (pH < 7.0) | 1.4 – 1.7 mg/mL[3] | Stable in unbuffered water or acidic media due to complete ionization. |
| Solubility (pH 7.4) | ~0.1 mg/mL[3] | Requires co-solvents or complexation agents for physiological assays. |
| BCS Classification | Class IV[2] | High crystal lattice energy and lipophilicity demand aggressive disruption strategies. |
Mechanistic Troubleshooting Guide
Q: My Rucaparib tartrate solution turns cloudy immediately upon dilution into 1X PBS (pH 7.4). What is happening at the molecular level? A: This is a classic case of pH-induced supersaturation driven by buffer capacity. While the tartrate salt form provides a localized acidic microenvironment that aids initial dissolution in unbuffered water, introducing it into a strongly buffered physiological solution (PBS) instantly neutralizes the tartrate counterion. This strips the proton from Rucaparib's secondary amine. Because the intrinsic solubility of the resulting free base is exceedingly low (~0.1 mg/mL), the solution rapidly supersaturates, leading to nucleation and visible turbidity. Intervention: You must pre-complex the API with a solubilizer (e.g., cyclodextrin) before introducing it to neutral buffers.
Q: I am using 100% DMSO to make a 10 mM stock. When I freeze and thaw it, I see microcrystals. Why? A: You are observing a solvent-mediated phase transformation. While Rucaparib is highly soluble in DMSO, repeated freeze-thaw cycles induce localized supersaturation as the solvent freezes (excluding the solute from the crystal lattice of the solvent). Upon thawing, the high crystal lattice energy of Rucaparib favors the retention of these nucleated microcrystals over re-dissolution. Intervention: Aliquot DMSO stocks for single-use to avoid freeze-thaw cycles. Always warm stocks to 37°C with gentle sonication prior to use.
Q: Does the choice of salt (Tartrate vs. Camsylate) matter for my in vitro biochemical assays? A: Yes. The commercial clinical formulation utilizes the camsylate salt due to its superior solid-state properties (non-hygroscopic, highly compressible) for tablet manufacturing[4]. However, for in vitro assays, the tartrate salt is frequently used. Be acutely aware that the tartrate counterion can interact with divalent cations ( Ca2+ , Mg2+ ) present in certain complex assay buffers, potentially causing secondary precipitation of insoluble tartrate salts.
Self-Validating Solubilization Protocols
To prevent silent data corruption from invisible micro-precipitation, every solubilization workflow must be self-validating. The following protocol utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD) to achieve stable concentrations up to 5 mg/mL at physiological pH[5].
Protocol: Cyclodextrin-Mediated Complexation (10% DMSO / 90% Aqueous SBE-β-CD)
Causality Rationale: DMSO is used first to completely shatter the high crystal lattice energy of the solid API. The subsequent dropwise addition of the aqueous cyclodextrin allows the hydrophobic cavity of SBE-β-CD to encapsulate the Rucaparib molecules before the rising water fraction can trigger nucleation.
-
Primary Solubilization: Weigh the required mass of Rucaparib tartrate and dissolve it completely in 10% of the final target volume using 100% molecular-biology grade DMSO. Vortex and sonicate at 37°C until optically clear.
-
Carrier Preparation: In a separate vessel, prepare a 20% (w/v) solution of SBE-β-CD in 0.9% Saline or your target assay buffer.
-
Kinetic Integration: While continuously vortexing the DMSO stock, add the 20% SBE-β-CD solution dropwise to make up the remaining 90% of the volume. Do not invert the order of addition, or supersaturation shock will cause immediate precipitation.
-
Sterile Filtration: Pass the formulated solution through a 0.22 µm PTFE syringe filter. Why PTFE? Rucaparib can adsorb nonspecifically to nylon or cellulose acetate membranes at low concentrations. PTFE minimizes API loss.
-
Self-Validation Step (Critical): Measure the UV absorbance (e.g., at 360 nm) or run a rapid HPLC injection of the solution before and after filtration. A peak area recovery of ≥ 98% validates that the drug is fully complexed and no micro-precipitation occurred.
Caption: Step-by-step self-validating workflow for cyclodextrin-mediated solubilization of Rucaparib.
Logical Decision Tree for Buffer Selection
When designing an assay, the choice of buffer dictates the physical state of the drug. Use the following logic tree to determine if intervention is required based on your assay's pH parameters.
Caption: Logic tree for Rucaparib tartrate pH-dependent solubility and precipitation intervention.
Advanced Formulation Horizons
For drug development professionals looking beyond immediate assay preparation, recent advancements in solid-state chemistry have demonstrated that cocrystallization is a highly effective long-term strategy. For instance, formulating Rucaparib as a cocrystal with theophylline monohydrate (Ruc-Thp MH) has been shown to significantly enhance apparent solubility in pH 6.8 buffers, resulting in a 2.4-fold increase in Cmax and a 1.4-fold increase in AUC0−24h compared to standard salt forms[4]. Exploring these novel solid forms can bypass the need for heavy co-solvent loads in late-stage preclinical models.
References
- Title: Bioanalytical Methods for Poly(ADP-Ribose)
- Source: researchgate.
- Source: nih.
- Title: Rucaparib (AG014699) | PARP Inhibitor - MedchemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Licochalcone D | Lico D | ROS | Ambeed.com [ambeed.com]
Core Mechanistic Landscape: Rucaparib Resistance in BRCA1 Deficiency
Welcome to the Technical Support Center for Targeted Therapeutics. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals investigating Poly (ADP-ribose) polymerase (PARP) inhibitor resistance.
Rucaparib tartrate is a potent catalytic inhibitor and trapper of PARP1/2. In BRCA1-deficient cells, Rucaparib induces synthetic lethality by stalling replication forks, leading to DNA double-strand breaks (DSBs) that cannot be repaired via Homologous Recombination (HR). However, acquired resistance is a significant hurdle. This guide bypasses surface-level advice to explore the molecular causality of Rucaparib resistance, providing self-validating experimental workflows to diagnose and overcome these adaptations.
Signaling pathways dictating Rucaparib synthetic lethality and acquired resistance mechanisms.
Section 1: Troubleshooting Acquired Resistance in In Vitro Models
Q1: We are treating BRCA1-mutant MDA-MB-436 cells with Rucaparib, but the IC50 has shifted from 50 nM to >5 μM. How do we definitively diagnose if Homologous Recombination (HR) has been restored?
The Causality: Resistance frequently stems from secondary reversion mutations in the BRCA1 gene that restore the open reading frame, or from the loss of Non-Homologous End Joining (NHEJ) factors like 53BP1[1][2]. In a BRCA1-deficient state, 53BP1 blocks DNA end resection. If 53BP1 is lost, end resection proceeds uninhibited, allowing RAD51 to load onto single-stranded DNA and restore HR, thereby conferring Rucaparib resistance[1][3].
The Workflow: Self-Validating RAD51/γH2AX Immunofluorescence Foci Assay To prove HR restoration, you must measure the functional endpoint: RAD51 loading at sites of DNA damage.
-
Cell Seeding & Treatment: Seed resistant and parental (sensitive) cells on glass coverslips. Treat with 10 μM Rucaparib or 2-Gy Ionizing Radiation (IR) to induce DSBs.
-
Fixation: At 4h and 24h post-treatment, fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize using 0.2% Triton X-100 in PBS for 10 minutes.
-
Co-Staining: Block with 5% BSA. Incubate overnight at 4°C with primary antibodies: Anti-γH2AX (mouse, 1:500) and Anti-RAD51 (rabbit, 1:250). Follow with highly cross-adsorbed secondary antibodies (e.g., Alexa Fluor 488 and 594).
-
Validation & Quantification: Self-Validating Step: γH2AX serves as the internal control for DNA damage. You must only score RAD51 foci in nuclei that are positive for γH2AX. If your resistant clones display >5 RAD51 foci per γH2AX-positive nucleus while the parental line shows <1, HR has been functionally restored.
Q2: Our RAD51 foci assay is negative, indicating HR is still deficient. What is the next most likely mechanism of Rucaparib resistance, and how do we measure it?
The Causality: If HR is not restored, the cells have likely acquired Replication Fork Protection . In a BRCA1-deficient background, stalled replication forks are normally degraded by the MRE11 nuclease, leading to fork collapse and cell death[4][5]. However, loss of recruitment factors (like PTIP) or epigenetic rewiring prevents MRE11 from accessing the DNA. This stabilizes the stalled fork, allowing the cell to survive PARP inhibition without ever repairing the underlying HR defect[5][6].
The Workflow: Single-Molecule DNA Fiber Assay This assay directly visualizes the degradation of nascent DNA strands at the replication fork.
-
Pulse 1 (Elongation): Incubate cells with 25 μM IdU (thymidine analog) for 30 minutes to label elongating forks (Red track).
-
Pulse 2 (Stress Exposure): Wash cells 3x with warm PBS. Incubate with 250 μM CldU for 30 minutes (Green track).
-
Fork Stalling: Introduce replication stress by adding 4 mM Hydroxyurea (HU) or 10 μM Rucaparib for 4 hours.
-
Lysis & Spreading: Resuspend cells in PBS at 1×105 cells/mL. Spot 2 μL onto a glass slide. Add 7 μL of spreading buffer (200 mM Tris-HCl, 50 mM EDTA, 0.5% SDS). Incubate for 2 minutes, then tilt the slide to 15° to allow the DNA fibers to run down the slide via gravity.
-
Fixation & Denaturation: Air dry, fix in Methanol:Acetic Acid (3:1), and denature DNA with 2.5 M HCl for 1 hour.
-
Immunostaining: Stain with anti-BrdU (mouse, recognizes IdU) and anti-BrdU (rat, recognizes CldU).
-
Validation & Quantification: Self-Validating Step: The IdU track serves as the internal baseline for replication speed prior to stress. Calculate the CldU:IdU length ratio. A ratio of ~1.0 indicates the fork was protected from degradation (Resistance). A ratio <0.5 indicates MRE11-mediated degradation occurred (Sensitivity).
Section 2: Strategies for Overcoming Resistance
Q3: We have confirmed replication fork protection and/or partial HR restoration in our Rucaparib-resistant clones. What pharmacological interventions can resensitize these cells?
The Causality: Resistance mechanisms are adaptive, not invincible. They rely heavily on alternative cell cycle checkpoints and epigenetic regulators to manage the unresolved DNA stress.
-
Targeting the Cell Cycle: ATR and WEE1 kinases are critical for stabilizing stalled forks and preventing premature mitotic entry. Inhibiting ATR or WEE1 forces the cell to prematurely restart protected forks, leading to catastrophic fork collapse and bypassing the acquired resistance[5][7].
-
Targeting Epigenetics: EZH2, the catalytic subunit of the PRC2 complex, is heavily implicated in PARP inhibitor response. PARP1 natively PARylates EZH2 to regulate its function. In BRCA-deficient cells, combining Rucaparib with an EZH2 inhibitor prevents EZH2-mediated silencing of target genes and disrupts alternative repair pathways, synergistically restoring synthetic lethality[8][9].
Data Summary: Pharmacological Resensitization Profiles
| Resistance Mechanism | Therapeutic Target | Example Agent | Mechanistic Rationale | Expected Rucaparib IC50 Shift |
| HR Restoration (e.g., 53BP1 loss) | ATR Kinase | Ceralasertib | Disrupts restored RAD51 loading and abolishes alternative gap-protection activities[7]. | 10 to 50-fold reduction |
| Replication Fork Protection | WEE1 Kinase | Adavosertib | Forces premature mitotic entry with unresolved DNA damage, causing fork collapse[5][10]. | 5 to 20-fold reduction |
| Epigenetic Rewiring | EZH2 | Tazemetostat | Blocks H3K27me3; synchronizes single-strand DNA damage repair dysfunction with PARP inhibition[9][11]. | 5 to 15-fold reduction |
References
- Clinical approaches to overcome PARP inhibitor resistance. NIH.
- BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. JCI.
- Strategies for the prevention or reversal of PARP inhibitor resistance. Taylor & Francis Online.
- EZH2 contributes to the response to PARP inhibitors through its PARP-mediated poly-ADP ribosylation in breast cancer. NIH.
- Molecular mechanism of PARP inhibitor resistance. Oncoscience.
- Restored replication fork stabilization, a mechanism of PARP inhibitor resistance, can be overcome by cell cycle checkpoint inhibition. NIH.
- Stabilization of mutant BRCA1 protein confers PARP inhibitor and platinum resistance. PNAS.
- Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Oxford Academic.
- PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. MDPI.
- Interplay Between Poly(ADP-ribosyl)ation and Specific Inner Cellular Events That Suggest Combination Strategies for Overcoming PARP Inhibitor Resistance. MDPI.
- Combined inhibition of PARP and EZH2 for cancer treatment: Current status, opportunities, and challenges. Frontiers.
- 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. Portland Press.
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Interplay Between Poly(ADP-ribosyl)ation and Specific Inner Cellular Events That Suggest Combination Strategies for Overcoming PARP Inhibitor Resistance | MDPI [mdpi.com]
- 4. oncoscience.us [oncoscience.us]
- 5. Restored replication fork stabilization, a mechanism of PARP inhibitor resistance, can be overcome by cell cycle checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 8. EZH2 contributes to the response to PARP inhibitors through its PARP-mediated poly-ADP ribosylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Combined inhibition of PARP and EZH2 for cancer treatment: Current status, opportunities, and challenges [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
Rucaparib Autofluorescence Correction: A Technical Support Guide for Flow Cytometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PARP inhibitor, Rucaparib tartrate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the inherent autofluorescence of Rucaparib in flow cytometry experiments. Our goal is to equip you with the knowledge and practical protocols to ensure data integrity and experimental success.
Introduction: The Challenge of Rucaparib's Intrinsic Fluorescence
Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, critical for DNA repair pathways.[1][2][3][4] Its efficacy in cancers with specific DNA repair deficiencies has made it a valuable tool in oncology research. However, a key characteristic of Rucaparib is its intrinsic fluorescence, a property stemming from the indole chromophore within its chemical structure.[5][6][7] While this feature can be advantageous for direct imaging of drug distribution, it presents a significant challenge in multicolor flow cytometry by contributing to background noise and potentially masking the signals of other fluorophores.
This guide will walk you through understanding and mitigating the impact of Rucaparib-induced autofluorescence in your flow cytometry assays.
Frequently Asked Questions (FAQs)
Q1: Why is my unstained, Rucaparib-treated cell population showing a signal in my blue and green channels?
A1: This is the most common manifestation of Rucaparib's autofluorescence. The drug itself absorbs light and emits a fluorescent signal. Studies have characterized the photophysical properties of Rucaparib, revealing an excitation/emission maximum of approximately 355/480 nm.[5][6] This means that when excited by a violet (e.g., 405 nm) or blue (e.g., 488 nm) laser in your cytometer, Rucaparib will emit light primarily in the blue to green spectrum, leading to a signal in detectors for fluorophores like Pacific Blue, BV421, FITC, and GFP.
Q2: Can I just use a compensation control to subtract the Rucaparib signal?
A2: While standard compensation is crucial for correcting spectral overlap between fluorophores, it is not the ideal solution for autofluorescence from a small molecule like Rucaparib.[8] Autofluorescence often has a broad emission spectrum that doesn't perfectly match that of a standard fluorophore.[9] Furthermore, the intensity of Rucaparib's autofluorescence can vary between cells, potentially due to differences in drug uptake or cellular metabolism.[10] Treating this varied autofluorescence as a single "fluorophore" for compensation can lead to inaccurate correction. More advanced techniques, such as spectral unmixing or autofluorescence subtraction, are better suited for this challenge.[9][11]
Q3: Does the concentration of Rucaparib I use affect the level of autofluorescence?
A3: Yes, absolutely. The intensity of the autofluorescence signal will generally be proportional to the intracellular concentration of Rucaparib. It is crucial to determine the lowest effective concentration of Rucaparib for your specific cell type and experimental endpoint to minimize autofluorescence while still achieving the desired biological effect.
Q4: Are there any specific experimental conditions that can worsen Rucaparib's autofluorescence?
A4: The fluorescent properties of Rucaparib have been shown to be pH-dependent.[5][6] Therefore, significant changes in buffer pH during your staining protocol could potentially alter the autofluorescence profile. Maintaining consistent and physiological pH throughout your experiment is recommended. Additionally, prolonged exposure to light, especially in the UV to blue range, may potentially affect the compound's fluorescence, although this is less characterized.
Troubleshooting Guide: Mitigating Rucaparib Autofluorescence
This section provides a series of strategies, from simple adjustments to more advanced techniques, to correct for Rucaparib's autofluorescence.
Strategy 1: Strategic Fluorophore Selection
The most straightforward approach is to design your antibody panel to avoid the spectral region where Rucaparib's autofluorescence is most prominent.
Rationale: By choosing fluorophores that are excited by lasers other than the violet and blue and emit in channels far from the 480 nm peak of Rucaparib, you can minimize the impact of its autofluorescence.
Recommended Actions:
-
Prioritize red and far-red fluorophores: Utilize fluorophores excited by the yellow-green (561 nm) and red (633/640 nm) lasers. Examples include PE, PE-tandem dyes (e.g., PE-Cy7, PE-CF594), APC, and APC-tandem dyes (e.g., APC-R700, APC-Cy7).
-
Use bright fluorophores for markers on Rucaparib-positive cells: For cell populations that will be treated with Rucaparib, use the brightest fluorophore combinations for your markers of interest to ensure the signal is well above the autofluorescence background.
| Laser Line | Fluorophores to Avoid with Rucaparib | Recommended Fluorophores |
| Violet (405 nm) | BV421, Pacific Blue, DAPI | Consider using live/dead dyes in this channel on untreated controls |
| Blue (488 nm) | FITC, GFP, Alexa Fluor 488 | PerCP, PerCP-Cy5.5 |
| Yellow-Green (561 nm) | N/A | PE, PE-Cy5, PE-Cy7, PE-CF594 |
| Red (633/640 nm) | N/A | APC, APC-R700, APC-Cy7, Alexa Fluor 647 |
Strategy 2: Establishing a Stable Autofluorescence Control
A dedicated control is essential to accurately identify and subtract the autofluorescence signal.
Workflow for Creating an Autofluorescence Control:
Caption: Workflow for preparing and acquiring a Rucaparib autofluorescence control.
Strategy 3: Autofluorescence Subtraction using Flow Cytometry Software
Most modern flow cytometry analysis software platforms have tools to subtract the autofluorescence signal on a channel-by-channel basis.[11]
Rationale: This method uses the signal from your "Autofluorescence Control" (Strategy 2) to define the background fluorescence distribution, which is then subtracted from your stained samples.
Step-by-Step Protocol for Autofluorescence Subtraction:
-
Acquire Data: Collect data for your unstained, untreated cells; your unstained, Rucaparib-treated cells ("Autofluorescence Control"); and your stained, Rucaparib-treated experimental samples.
-
Load Data into Software: Import your FCS files into your analysis software (e.g., FlowJo, FCS Express).
-
Gate on Cells of Interest: Apply your primary gates (e.g., FSC vs. SSC for cells, singlet gate) to all samples.
-
Open Autofluorescence Subtraction Tool: Navigate to the appropriate tool within your software. This may be called "Autofluorescence Subtraction," "Background Subtraction," or similar.
-
Define the Autofluorescent Population: Select your gated "Autofluorescence Control" sample as the reference for subtraction.
-
Apply to Experimental Samples: Apply the subtraction to your stained, Rucaparib-treated samples.
-
Visualize and Validate: Observe the shift in your populations in the corrected channels. The background fluorescence of your Rucaparib-treated negative population should now be similar to your untreated negative population.
Strategy 4: Spectral Unmixing (for Spectral Flow Cytometers)
Spectral flow cytometry offers a powerful solution by treating autofluorescence as a unique spectral signature.
Rationale: Instead of using filters to isolate fluorescence into specific detectors, spectral cytometers capture the full emission spectrum of each particle. Advanced algorithms can then computationally separate the spectral signature of Rucaparib's autofluorescence from the signatures of your chosen fluorophores.[9]
Workflow for Spectral Unmixing:
Sources
- 1. Rucaparib - Wikipedia [en.wikipedia.org]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 9. beckman.com [beckman.com]
- 10. Imaging PARP with [18F]rucaparib in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.flowjo.com [docs.flowjo.com]
Rucaparib vs. Olaparib: A Comparative Analysis of PARP Trapping Efficiency
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair, most notably those with BRCA1/2 mutations. Beyond their primary function of catalytic inhibition, the ability of these drugs to "trap" PARP enzymes on DNA has been identified as a critical mechanism of their cytotoxicity. This guide provides an in-depth comparison of the PARP trapping efficiency of two prominent PARP inhibitors, Rucaparib tartrate and Olaparib, offering experimental data and methodological insights for the scientific community.
The Critical Role of PARP Trapping in Cancer Therapy
PARP enzymes, particularly PARP1 and PARP2, are crucial for sensing and initiating the repair of DNA single-strand breaks (SSBs).[1][2][3] The canonical mechanism of PARP inhibitors involves competing with the enzyme's natural substrate, NAD+, to block its catalytic activity.[2][4][5] This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks and form highly toxic double-strand breaks (DSBs).[1][6] In cells with deficient homologous recombination, such as those with BRCA mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality and cell death.[1][2]
However, a growing body of evidence suggests that the clinical efficacy of PARP inhibitors is not solely dependent on their catalytic inhibition.[7][8] A second, potent mechanism of action is the trapping of PARP-DNA complexes.[7][8] This "poisonous" effect sequesters PARP on damaged DNA, creating a physical obstruction that is more cytotoxic than the unrepaired SSBs alone.[7][8] These trapped complexes can impede DNA replication and transcription, ultimately leading to genomic instability and apoptosis.[8] Notably, the potency of PARP trapping varies among different inhibitors and does not always correlate with their catalytic inhibitory activity.[7][9]
Comparative Analysis of Rucaparib and Olaparib PARP Trapping Potency
Multiple studies have demonstrated that while Rucaparib and Olaparib are both effective PARP inhibitors, they exhibit comparable efficiencies in trapping PARP-DNA complexes.[4][9][10][11] This places them in a similar category of trapping potency, distinct from other inhibitors like talazoparib, which is significantly more potent, and veliparib, which is a much weaker trapper.[4][12][13]
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| Rucaparib | Similar to Olaparib | [4][9][10][11] |
| Olaparib | Similar to Rucaparib | [4][9][10][11] |
| Talazoparib | ~100-fold more potent than Olaparib/Rucaparib | [10][11][13] |
| Niraparib | More potent than Olaparib/Rucaparib | [2][4] |
| Veliparib | Less potent than Olaparib/Rucaparib | [4][7][12] |
This similarity in trapping efficiency suggests that, for this specific mechanistic aspect, Rucaparib and Olaparib may have comparable cytotoxic effects stemming from the formation of PARP-DNA complexes.
Experimental Methodologies for Quantifying PARP Trapping
The assessment of PARP trapping efficiency is crucial for the preclinical evaluation of PARP inhibitors. Several robust methodologies are employed to quantify this phenomenon, providing valuable data for comparing different compounds.
Chromatin Fractionation and Western Blotting
This cell-based assay directly measures the amount of PARP protein associated with chromatin, which serves as a surrogate for PARP trapped on DNA.
Protocol:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., human cancer cell lines like DU145 or genetically modified chicken DT40 cells) to a suitable confluency.[10] Treat the cells with varying concentrations of the PARP inhibitor (e.g., Rucaparib, Olaparib) for a defined period.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound proteins. This is typically achieved through a series of lysis buffers with increasing salt concentrations and detergents.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fraction for each sample to ensure equal loading for subsequent analysis.
-
Western Blotting: Separate the proteins from the chromatin-bound fraction by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunodetection: Probe the membrane with a primary antibody specific for PARP1 and/or PARP2. A loading control, such as Histone H3, should also be used to confirm equal loading of the chromatin fraction.
-
Visualization and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The intensity of the bands corresponding to PARP can be quantified using densitometry, providing a measure of the amount of trapped PARP.
Fluorescence Anisotropy/Polarization Assay
This biochemical assay provides a quantitative measure of the stabilization of PARP-DNA complexes by an inhibitor in a purified system.
Protocol:
-
Assay Components: The assay utilizes purified recombinant PARP1 protein and a fluorescently labeled DNA oligonucleotide.
-
Binding Reaction: In a multi-well plate, combine the PARP1 protein and the fluorescently labeled DNA. Add varying concentrations of the PARP inhibitor.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
NAD+ Addition: Initiate the PARylation reaction by adding NAD+. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence anisotropy/polarization.
-
Measurement: A plate reader is used to measure the fluorescence anisotropy/polarization. A higher signal indicates that the PARP-DNA complex is stabilized by the inhibitor, thus quantifying its trapping efficiency.[10]
Visualizing the Mechanism: PARP Signaling and Trapping
The following diagram illustrates the dual mechanism of action of PARP inhibitors, highlighting the process of PARP trapping.
Caption: Dual mechanism of PARP inhibitors leading to PARP trapping and cell death.
Clinical Implications and Future Perspectives
The efficiency of PARP trapping has significant clinical implications. While a higher trapping potency can lead to greater cytotoxicity in cancer cells, it may also contribute to increased toxicity in healthy cells, potentially leading to a narrower therapeutic window.[4][14] The observation that Rucaparib and Olaparib have similar trapping efficiencies suggests that differences in their clinical profiles, such as adverse event profiles, may be influenced by other factors including their off-target effects, pharmacokinetics, and pharmacodynamics.[2]
Interestingly, some studies suggest that despite differences in trapping potencies among various PARP inhibitors, they can exhibit comparable tumor growth inhibition at their maximum tolerated doses in preclinical models.[14] This highlights the complex relationship between trapping efficiency, clinical efficacy, and tolerability.
For drug development professionals, understanding the nuances of PARP trapping is essential for designing next-generation inhibitors with optimized therapeutic indices. The goal is to maximize the anti-tumor effects driven by trapping while minimizing off-target toxicities. The experimental protocols detailed in this guide provide a framework for the rigorous preclinical assessment of novel PARP inhibitors.
Conclusion
In the direct comparison of Rucaparib tartrate and Olaparib, the available scientific evidence indicates a comparable PARP trapping efficiency. This positions them similarly within the spectrum of PARP inhibitors based on this specific mechanism of action. The choice between these agents in a clinical or research setting will likely depend on a broader evaluation of their overall pharmacological profiles. For researchers, the continued investigation into the structural and kinetic determinants of PARP trapping will be pivotal in the development of more effective and safer cancer therapeutics.
References
-
Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
-
Zimmer, A. S., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601. [Link]
-
Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib) in treating castration-resistant prostate cancer (CRPC). ResearchGate. [Link]
-
Pommier, Y., et al. (2015). O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. Annals of Oncology, 26(suppl_2). [Link]
-
Cohen, S. B., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122347119. [Link]
-
Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]
-
Musella, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1949. [Link]
-
Pommier, Y., et al. (2015). Trapping Poly(ADP-Ribose) Polymerase. Journal of Pharmacology and Experimental Therapeutics, 353(3), 435-442. [Link]
-
Perniola, G., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. International Journal of Molecular Sciences, 23(6), 2939. [Link]
-
Shen, Y., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477. [Link]
-
Li, H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8149. [Link]
-
Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]
-
Zimmer, A. S., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601. [Link]
-
Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]
-
Murai, J., et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. aacrjournals.org [aacrjournals.org]
Validation of PARP inhibition by Rucaparib tartrate via western blot
Title: Validating PARP Inhibition by Rucaparib Tartrate: A Comparative Guide and Self-Validating Western Blot Workflow
Target Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I frequently encounter a critical misconception in preclinical oncology: the assumption that all Poly(ADP-ribose) polymerase inhibitors (PARPi) are pharmacologically interchangeable. They are not. While molecules like Rucaparib, Olaparib, and Talazoparib share a fundamental mechanism—competing with NAD+ at the PARP catalytic domain—their secondary pharmacological properties, specifically "PARP trapping," dictate their distinct cytotoxic profiles[1].
This guide provides an objective, data-driven comparison of Rucaparib tartrate against alternative PARP inhibitors and details a self-validating Western blot methodology to accurately quantify intracellular PARylation inhibition.
To properly validate a PARP inhibitor, one must understand the dual nature of its mechanism[2].
-
Catalytic Inhibition: Upon detecting DNA single-strand breaks (SSBs), PARP1 and PARP2 synthesize poly(ADP-ribose) (PAR) chains. These highly electronegative chains recruit DNA repair effectors and eventually auto-PARylate PARP1, causing it to dissociate from the DNA[3]. Rucaparib tartrate binds the catalytic domain, halting PAR synthesis.
-
PARP Trapping: By preventing auto-PARylation, PARPi induce an allosteric change that "traps" the PARP protein on the DNA lesion[4]. When a replication fork collides with this trapped complex, it collapses into a lethal double-strand break (DSB)—the primary driver of synthetic lethality in Homologous Recombination Deficient (HRD) cells (e.g., BRCA1/2 mutants)[1].
Figure 1: Dual mechanism of Rucaparib tartrate driving synthetic lethality via catalytic inhibition and PARP trapping.
Comparative Efficacy: Rucaparib vs. Alternative PARP Inhibitors
When selecting a PARPi for in vitro assays or in vivo models, researchers must weigh catalytic potency against trapping efficiency. Rucaparib tartrate is unique because it potently targets PARP1, PARP2, and PARP3, and exhibits off-target kinase inhibition (e.g., DYRK1A, CDK16) not seen in Olaparib or Talazoparib[5].
The table below synthesizes the biochemical and functional distinctions across the landscape of clinical-grade PARP inhibitors[1][4][6].
| Inhibitor | Primary Targets | Biochemical IC50 (PARP1) | PARP Trapping Potency | Experimental & Clinical Context |
| Talazoparib | PARP1, PARP2 | ~0.5 - 1.0 nM | ++++ (Highest) | Maximum cytotoxicity; requires the lowest dosing in vitro[1]. |
| Rucaparib | PARP1, PARP2, PARP3 | ~1.0 - 2.0 nM | +++ (High) | Broad target profile; unique off-target kinase activity[4][5]. |
| Olaparib | PARP1, PARP2 | ~1.0 - 2.0 nM | +++ (High) | The standard reference PARPi; balanced trapping/catalysis[4]. |
| Niraparib | PARP1, PARP2 | ~2.0 - 4.0 nM | +++ (High) | High bioavailability; highly selective for PARP1 in some assays[4][7]. |
| Veliparib | PARP1, PARP2 | ~2.0 - 5.0 nM | + (Lowest) | Weak trapper; primarily a catalytic inhibitor; low cytotoxicity[1][6]. |
Note: We utilize the tartrate salt of Rucaparib for in vitro assays because it provides vastly superior aqueous solubility in cell culture media compared to the free base, ensuring precise and reproducible dosing.
Experimental Design: A Self-Validating Western Blot Protocol
Western blotting for PARylation is the gold standard for validating target engagement. However, measuring PAR chains is notoriously difficult because baseline PARylation in unstressed cells is nearly undetectable, and PAR chains are rapidly degraded by endogenous Poly(ADP-ribose) glycohydrolase (PARG) during cell lysis[8].
To ensure scientific integrity, your protocol must be a self-validating system . This means engineering causality into the assay:
-
Signal Amplification: We use Hydrogen Peroxide ( H2O2 ) to induce massive oxidative DNA damage, forcing PARP1 into hyperactivation. This creates a robust "signal window"[9].
-
Signal Preservation: We mandate the inclusion of a PARG inhibitor in the lysis buffer. Without it, the PAR signal will vanish during sample preparation, leading to false-positive interpretations of PARP inhibition.
-
Internal Controls: The assay must include a negative control (no damage, no drug), a positive control (damage, no drug), and the experimental condition (damage + Rucaparib).
Figure 2: Step-by-step workflow for the self-validating PARylation Western blot assay.
Step-by-Step Methodology
Step 1: Cell Culture & Target Engagement
-
Seed target cells (e.g., HeLa, MDA-MB-436, or DU145) in 6-well plates and grow to 70-80% confluency.
-
Prepare Rucaparib tartrate in DMSO (10 mM stock).
-
Pre-treat cells with a dose-response gradient of Rucaparib (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 2 hours. Causality: Pre-incubation ensures the inhibitor is fully bound to the PARP catalytic pocket before damage occurs.
Step 2: DNA Damage Induction
-
Add H2O2 to a final concentration of 1-2 mM directly into the culture media.
-
Incubate for exactly 10 to 15 minutes at 37°C. Causality: PARylation peaks rapidly (within 5-15 minutes) following oxidative stress and declines thereafter as repair initiates[3].
Step 3: Lysis and Signal Preservation
-
Wash cells rapidly with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with:
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail
-
1 µM PARG inhibitor (e.g., PDD 00017273). Critical step for preserving the PAR chains.
-
-
Scrape cells, sonicate briefly to shear genomic DNA (which reduces sample viscosity), and centrifuge at 14,000 x g for 15 mins at 4°C.
Step 4: SDS-PAGE and Immunoblotting
-
Quantify protein (BCA assay) and boil samples in Laemmli buffer.
-
Resolve 20-30 µg of protein on a 4-12% gradient polyacrylamide gel. Causality: PARylated proteins span a massive molecular weight range; gradient gels are required to capture the full smear.
-
Transfer to a PVDF membrane.
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Probe overnight at 4°C with primary antibodies:
-
Anti-PAR (Mouse monoclonal, clone 10H): Detects the poly(ADP-ribose) polymers.
-
Anti-PARP1 : Detects total PARP1 (116 kDa) and cleaved PARP1 (89 kDa, an apoptosis marker).
-
Anti-GAPDH / β -actin : Loading control.
-
Data Interpretation & Troubleshooting
When analyzing your blot, the self-validating controls will dictate the success of the assay:
-
The Positive Control ( H2O2 only): You must observe a dense, high-molecular-weight "smear" starting from 116 kDa and extending upwards to the top of the gel. This smear represents heavily auto-PARylated PARP1 and other modified nuclear proteins.
-
The Experimental Condition (Rucaparib + H2O2 ): You should observe a dose-dependent ablation of the PAR smear. Complete ablation typically occurs between 10 nM and 100 nM for Rucaparib tartrate.
-
PARP1 Shift: In highly active samples, the total PARP1 band may appear to "disappear" or shift upward into the smear due to its massive modification. Upon Rucaparib treatment, the crisp 116 kDa PARP1 band will return, confirming that auto-PARylation was successfully blocked.
By combining the mechanistic understanding of PARP trapping with a rigorously controlled, self-validating biochemical assay, researchers can confidently benchmark Rucaparib tartrate against emerging therapeutics in the oncology pipeline.
References
-
Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors Source: PubMed (NIH) URL: [Link]
-
Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM Source: bioRxiv URL:[Link]
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy Source: PMC (NIH) URL:[Link]
-
Poly(ADP-ribose) Polymerase 1, PARP1, modifies EZH2 and inhibits EZH2 histone methyltransferase activity after DNA damage Source: Oncotarget URL:[Link]
-
An Interaction with PARP-1 and Inhibition of Parylation Contribute to Attenuation of DNA Damage Signaling by the Adenovirus E4orf4 Protein Source: ASM Journals URL:[Link]
-
Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells Source: Oxford Academic URL:[Link]
-
Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo Source: eLife URL:[Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow Source: AACR Journals URL:[Link]
-
Inhibitors of PARP: Number crunching and structure gazing Source: PNAS URL:[Link]
-
PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer Source: Semantic Scholar URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Poly(ADP-ribose) Polymerase 1, PARP1, modifies EZH2 and inhibits EZH2 histone methyltransferase activity after DNA damage | Oncotarget [oncotarget.com]
- 4. pnas.org [pnas.org]
- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo | eLife [elifesciences.org]
- 9. journals.asm.org [journals.asm.org]
A Comparative Guide to the Solubility of Rucaparib Tartrate vs. Rucaparib Free Base
For drug development professionals, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to successful formulation and ensuring adequate bioavailability. Among these properties, aqueous solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. This guide provides an in-depth comparison of the solubility profiles of two forms of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib: the free base and its tartrate salt.
Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3, enzymes crucial for DNA repair.[1][2] Its clinical application in treating cancers with deficiencies in homologous recombination, such as those with BRCA mutations, relies on achieving therapeutic concentrations in the plasma.[2] The choice between using a free base or a salt form of an API is a strategic decision in pharmaceutical development, often dictated by the need to overcome solubility limitations. This guide will explore the chemical rationale for this choice and provide the experimental data and protocols necessary for researchers to make informed decisions.
Chemical Structures and the Rationale for Salt Formation
The conversion of a free base to a salt form is a common strategy to enhance the aqueous solubility of ionizable drug candidates. Rucaparib's structure contains basic nitrogen atoms, making it a candidate for salt formation with an acidic counter-ion.
-
Rucaparib Free Base: The parent molecule, 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, is a weakly basic compound.[3] Its limited aqueous solubility is a significant challenge for oral formulation.
-
Rucaparib Tartrate: This form is created by reacting the rucaparib free base with tartaric acid. The resulting salt introduces polar, ionizable carboxyl and hydroxyl groups from the tartrate counter-ion, which can readily interact with water molecules, thereby increasing the overall solubility of the compound.
Below is a diagram illustrating the relationship between the two chemical forms.
Sources
A Comparative Guide to Cross-Resistance Profiles of Rucaparib and Talazoparib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Landscape of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations. By exploiting the principle of synthetic lethality, these drugs are highly effective in tumors that are deficient in repairing DNA double-strand breaks. Among the FDA-approved PARP inhibitors, rucaparib tartrate and talazoparib represent two important therapeutic options.
Rucaparib tartrate is a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes.[1][2] It is approved for the treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer, as well as for metastatic castration-resistant prostate cancer (mCRPC) in patients with deleterious BRCA mutations.[3][4][5][6][7]
Talazoparib is an inhibitor of PARP1 and PARP2 and is distinguished by its exceptionally high potency in "trapping" PARP enzymes on DNA.[8][9][10] This trapping mechanism is considered a major contributor to its cytotoxicity.[10] Talazoparib is approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer, and in combination with enzalutamide for HRR gene-mutated mCRPC.[11][12][13][14][15]
While both drugs target the same fundamental pathway, their distinct biochemical properties raise critical questions about their interchangeability and the potential for cross-resistance—a significant clinical challenge. This guide provides an in-depth comparison of the cross-resistance profiles of rucaparib and talazoparib, supported by experimental data and methodologies, to inform preclinical research and clinical development strategies.
Mechanisms of PARP Inhibitor Resistance
Acquired resistance to PARP inhibitors is a multifaceted problem that limits their long-term efficacy. Understanding these mechanisms is crucial for interpreting cross-resistance profiles. The primary drivers of resistance can be broadly categorized as follows:
-
Restoration of Homologous Recombination (HR) Function: This is a predominant mechanism of resistance.[9][16] Secondary or "reversion" mutations in BRCA1/2 or other HR-related genes like RAD51C/D and PALB2 can restore the open reading frame and produce a functional protein, thereby re-establishing HR-mediated DNA repair.[6][17][18]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (encoded by the ABCB1 gene), can actively pump PARP inhibitors out of the cancer cells, reducing their intracellular concentration and efficacy.[14]
-
Replication Fork Protection: Stabilization of stalled replication forks, a key consequence of PARP inhibition, can prevent the formation of cytotoxic double-strand breaks. This can occur through the loss of proteins like PTIP or the recruitment of stabilizing factors.[9][16]
-
Alterations in the Target Enzyme: While less common, mutations in the PARP1 gene that reduce its DNA binding capacity can confer resistance by preventing the "trapping" mechanism.[6]
These mechanisms are not mutually exclusive, and a single resistant tumor may harbor multiple drivers of resistance.
Sources
- 1. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound profiling in PARP inhibitor-resistant cancer cell lines - Oncolines B.V. [oncolines.com]
- 3. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 9. mdpi.com [mdpi.com]
- 10. Study Identifies Potential Marker of PARP Inhibitor Resistance - NCI [cancer.gov]
- 11. dovepress.com [dovepress.com]
- 12. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 13. Heterogeneity and clonal evolution of acquired PARP inhibitor resistance in TP53- and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteosarcoma cells with genetic signatures of BRCAness are susceptible to the PARP inhibitor talazoparib alone or in combination with chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. compbio.hms.harvard.edu [compbio.hms.harvard.edu]
- 16. PARP1-SNAI2 transcription axis drives resistance to PARP inhibitor, Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance to PARP inhibitors by SLFN11 inactivation can be overcome by ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide for Researchers: Evaluating the Efficacy of Rucaparib Tartrate Against Standard Chemotherapy
This guide offers an in-depth, objective comparison of Rucaparib tartrate, a poly (ADP-ribose) polymerase (PARP) inhibitor, and standard chemotherapy regimens. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis supported by experimental data from pivotal clinical trials.
The emergence of PARP inhibitors has marked a significant advancement in oncology, particularly for cancers with deficiencies in DNA damage repair pathways.[1] Rucaparib (marketed as Rubraca®) is a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes and has received FDA approval for treating specific types of ovarian, fallopian tube, primary peritoneal, and prostate cancers.[2][3][4][5] This guide will dissect the mechanistic rationale for Rucaparib's use, compare its clinical efficacy and safety profile against traditional chemotherapy, and provide detailed protocols for relevant biomarker testing.
The Scientific Rationale: Exploiting Synthetic Lethality
The efficacy of Rucaparib is rooted in the concept of "synthetic lethality."[6] In healthy cells, DNA single-strand breaks are primarily repaired by the base excision repair (BER) pathway, where PARP enzymes play a crucial role.[7][8] If these single-strand breaks are not repaired, they can lead to double-strand breaks during DNA replication. These more complex lesions are repaired by the high-fidelity homologous recombination repair (HRR) pathway, which relies on proteins encoded by genes such as BRCA1 and BRCA2.[6]
In cancer cells with mutations in BRCA1/2 or other genes involved in HRR, the HRR pathway is compromised, a state known as homologous recombination deficiency (HRD).[9] These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, Rucaparib prevents the repair of single-strand breaks, leading to an accumulation of double-strand breaks.[10] In HRD-positive cancer cells, the inability to repair these double-strand breaks results in genomic instability and, ultimately, cell death.[6][11] This selective targeting of cancer cells while sparing healthy cells with functional HRR pathways is the essence of synthetic lethality.
Visualizing the Mechanism of Action
The following diagram illustrates the principle of synthetic lethality exploited by Rucaparib in BRCA-mutated cancer cells.
Caption: Workflow for determining HRD status from a tumor sample.
Conclusion and Future Directions
The available evidence from head-to-head clinical trials and large-scale maintenance studies demonstrates that Rucaparib offers a significant clinical benefit over standard chemotherapy for specific patient populations, particularly those with BRCA-mutated or HRD-positive ovarian cancer. [12][13][14]As a targeted therapy, Rucaparib provides a more tolerable safety profile for some adverse events compared to chemotherapy, although it has its own distinct set of potential toxicities that require careful management.
The future of PARP inhibitors like Rucaparib lies in further refining patient selection through more sophisticated biomarker analysis and exploring novel combination therapies. The RUBY trial, for instance, is investigating Rucaparib's efficacy in metastatic breast cancer patients with a "BRCAness" phenotype, defined by high genomic LOH, even in the absence of a germline BRCA mutation. [15][16][17]Such studies will continue to expand the potential applications of Rucaparib and solidify its role in the precision oncology landscape.
References
- Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times.
- Rucaparib - Wikipedia. Wikipedia.
- ARIEL4 Trial: Rucaparib Improves Progression-Free Survival vs Chemotherapy in Relapsed Ovarian Cancer With BRCA1/2 Mutations - The ASCO Post. The ASCO Post.
- Rucaparib Improves PFS in Phase 3 Ovarian Cancer Trial, but Benefit Varies by Subgroup. OBR.
- PARP Inhibition in BRCA-Mutant Breast Cancer - PMC. NIH.
- Primary ovarian cancer chemotherapy: current standards of care - PMC. NIH.
- 6 Essential Chemo Pills and Drugs for Ovarian Cancer: What They Are and When They're Used. Liv Hospital.
- Rucaparib significantly improved PFS of ovarian cancer patients in phase III ARIEL maintenance trial. ecancer.
- PARP inhibitors for BRCA-positive breast cancer. LBBC.org.
- Rucaparib Maintenance Extends Progression-Free Survival in Advanced Ovarian Cancer. Oncology Nursing News.
- FDA approves rucaparib for maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer. FDA.
- What is Rucaparib Camsylate used for?. Boster Bio.
- Using PARP inhibitor therapy for BRCA gene mutations. Ohio State Health & Discovery.
- First-Line Rucaparib Maintenance Reduces Progression Risk Across Prognostic Subgroups in HRD– High-Grade Ovarian Cancer. OncLive.
-
Rucaparib for maintenance treatment of platinum-sensitive, recurrent ovarian carcinoma: Final results of the phase 3, randomized, placebo-controlled ARIEL3 trial. PubMed. Available from: [Link]
-
Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers. Available from: [Link]
-
Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. MDPI. Available from: [Link]
-
Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial. PubMed. Available from: [Link]
-
An open-label, phase II study of rucaparib, a PARP inhibitor, in HER2- metastatic breast cancer patients with high genomic loss of heterozygosity: RUBY. ASCO Publications. Available from: [Link]
-
RUBY: A phase II study testing rucaparib in germline (g) BRCA wild-type patients presenting metastatic breast cancer (mBC) with homologous recombination deficiency (HRD). ASCO Publications. Available from: [Link]
-
rucaparibcamsylate. Liv Hospital. Available from: [Link]
-
Homologous recombination deficiency. Target Ovarian Cancer. Available from: [Link]
-
Targeting homologous recombination deficiency (HRD) in cancer research. AstraZeneca. Available from: [Link]
-
Chemotherapy for ovarian cancer. Cancer Research UK. Available from: [Link]
-
Clinical Policy: Rucaparib (Rubraca). PA Health & Wellness. Available from: [Link]
-
Rucaparib maintenance for newly diagnosed advanced ovarian cancer: interim overall survival, progression-free survival, and safety at 5 years of follow-up from the phase III ATHENA-MONO/GOG-3020/ENGOT-ov45 study. The Ohio State University. Available from: [Link]
-
Mechanism of action of rucaparib according to. PARP inhibitors... ResearchGate. Available from: [Link]
-
First-Line Chemotherapy for Ovarian Cancer: Inferences From Recent Studies - PMC. NIH. Available from: [Link]
-
Rucaparib compared to standard-of-care chemotherapy showed promising clinical and safe response to treat BRCA1 or BRCA2 mutated, relapsed ovarian carcinoma. 2 Minute Medicine. Available from: [Link]
-
Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC. NIH. Available from: [Link]
-
FDA grants regular approval to rucaparib for metastatic castration-resistant prostate cancer. FDA. Available from: [Link]
-
A Study to Assess the Efficacy of Rucaparib in Metastatic Breast Cancer Patients With a BRCAness Genomic Signature (RUBY). ClinicalTrials.gov. Available from: [Link]
-
FDA grants accelerated approval to rucaparib for BRCA-mutated metastatic castration-resistant prostate cancer. FDA. Available from: [Link]
-
Patient-Centered Outcomes in ARIEL3, a Phase III, Randomized, Placebo-Controlled Trial of Rucaparib Maintenance Treatment in Patients With Recurrent Ovarian Carcinoma. ASCO Publications. Available from: [Link]
-
US FDA Grants Approval to Rubraca® (rucaparib) for the Treatment of Chemotherapy- Naïve BRCA 1/2-Mutated Metastatic Castration-Resistant Prostate Cancer. pharmaand. Available from: [Link]
-
Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - PMC. NIH. Available from: [Link]
-
Rucaparib Significantly Improves PFS Over Chemo in Later-Line, BRCA+ Ovarian Cancer. Targeted Oncology. Available from: [Link]
-
SGO 2019: Post Hoc Exploratory Analyses From the ARIEL3 Trial in Recurrent Ovarian Cancer. Cancer Network. Available from: [Link]
-
Chemotherapy for Ovarian Cancer. American Cancer Society. Available from: [Link]
-
Homologous recombination deficiency (HRD). Illumina. Available from: [Link]
-
Screening and Testing for Homologous Recombination Repair Deficiency (HRD) in Breast Cancer: an Overview of the Current Global Landscape - PMC. NIH. Available from: [Link]
-
RUBY: A phase II study testing rucaparib in germline (g) BRCA wild-type patients presenting metastatic breast cancer (mBC) with homologous recombination deficiency (HRD). ResearchGate. Available from: [Link]
-
Subgroup analysis of rucaparib versus chemotherapy as treatment for BRCA-mutated, advanced, relapsed ovarian carcinoma: Effect of platinum sensitivity in the randomized, phase 3 study ARIEL4. ASCO Publications. Available from: [Link]
Sources
- 1. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy [mdpi.com]
- 2. Rucaparib - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. FDA grants regular approval to rucaparib for metastatic castration-resistant prostate cancer | FDA [fda.gov]
- 5. FDA grants accelerated approval to rucaparib for BRCA-mutated metastatic castration-resistant prostate cancer | FDA [fda.gov]
- 6. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. What is Rucaparib Camsylate used for? [synapse.patsnap.com]
- 9. targetovariancancer.org.uk [targetovariancancer.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. int.livhospital.com [int.livhospital.com]
- 12. Rucaparib Improves Progression-Free Survival vs Chemotherapy in Relapsed Ovarian Cancer With BRCA1/2 Mutations - The ASCO Post [ascopost.com]
- 13. Rucaparib significantly improved PFS of ovarian cancer patients in phase III ARIEL maintenance trial - ecancer [ecancer.org]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Rucaparib (Tartrate) proper disposal procedures
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
